Product packaging for Bisabola-2,10-diene-1,9-dione(Cat. No.:CAS No. 83217-93-0)

Bisabola-2,10-diene-1,9-dione

Cat. No.: B8238641
CAS No.: 83217-93-0
M. Wt: 234.33 g/mol
InChI Key: GJMJFKHIALXTFH-OCCSQVGLSA-N
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Description

Bisabola-2,10-diene-1,9-dione is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B8238641 Bisabola-2,10-diene-1,9-dione CAS No. 83217-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMJFKHIALXTFH-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107439-25-8, 83217-93-0
Record name rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107439-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83217-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

chemical structure and stereochemistry of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-2,10-diene-1,9-dione is a naturally occurring sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids are a class of C15 terpenoids known for their structural diversity and wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, compiled from available scientific information.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₅H₂₂O₂ and has a CAS Registry Number of 107439-25-8. The structure features a bisabolane (B3257923) skeleton, which is characterized by a six-membered ring with a side chain containing the remaining nine carbon atoms. The nomenclature "this compound" indicates the presence of two double bonds at positions 2 and 10, and two ketone functional groups at positions 1 and 9.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂--INVALID-LINK--, --INVALID-LINK--
CAS Number107439-25-8--INVALID-LINK--
Natural SourceLeaves of Alpinia intermedia--INVALID-LINK--, --INVALID-LINK--
Stereochemistry

The stereochemistry of this compound has not been fully elucidated in publicly available literature. The bisabolane skeleton contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The precise configuration of these chiral centers in the naturally occurring compound would require detailed spectroscopic analysis, such as 2D NMR and X-ray crystallography, which is not currently available in the public domain.

Visualization of the Core Structure

The logical relationship for the identification of the chemical structure of a natural product like this compound follows a standard workflow in phytochemistry. This process begins with the plant material and proceeds through extraction, isolation, and ultimately, structure elucidation using various spectroscopic techniques.

G A Plant Material (Alpinia intermedia leaves) B Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Pure Compound (this compound) D->E F Structure Elucidation E->F G Spectroscopic Data (MS, IR, 1H NMR, 13C NMR, 2D NMR) F->G H Chemical Structure and Stereochemistry G->H

Caption: General workflow for the isolation and structure elucidation of this compound.

Experimental Protocols

  • Plant Material Collection and Preparation: The leaves of Alpinia intermedia would be collected, identified by a botanist, and then dried and ground into a fine powder.

  • Extraction: The powdered plant material would be extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux. The solvent would then be evaporated under reduced pressure to yield a crude extract.

  • Fractionation and Isolation: The crude extract would be subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions would be collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound would be further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as ketones and carbon-carbon double bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and types of protons, and ¹³C NMR to determine the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity of atoms within the molecule and to aid in the assignment of stereochemistry.

Quantitative Data

Specific quantitative data, such as NMR chemical shifts, coupling constants, and specific rotation values for this compound, are not available in the reviewed literature. The acquisition of this data would require the re-isolation and full spectroscopic characterization of the compound.

Conclusion

This compound is a sesquiterpenoid from Alpinia intermedia with a defined chemical formula. While its core structure is known, detailed information regarding its stereochemistry and comprehensive spectroscopic data is not currently present in the public scientific domain. Further research is required to fully characterize this natural product, which would enable a more thorough investigation of its potential biological activities and applications in drug development. The protocols and workflow outlined in this guide provide a framework for researchers to pursue the isolation and complete structural elucidation of this compound.

An In-depth Technical Guide on the Physicochemical Properties of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid of interest, belonging to the bisabolane (B3257923) class of natural products. First identified in Alpinia intermedia, this compound's physicochemical properties are crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for the determination of these properties, and presents a general workflow for its isolation and characterization. While specific biological signaling pathways for this compound are not yet elucidated in published literature, its classification as a terpenoid suggests potential for various biological activities warranting further investigation.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that much of the quantitative data for this compound has not been experimentally determined and reported in publicly available literature. The provided information is based on data from chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂Molbase[1]
Molecular Weight 234.33 g/mol ChemFaces[2]
Physical Description OilChemFaces[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]
Melting Point Not Reported
Boiling Point Not Reported
Density Not Reported
pKa Not Reported

Experimental Protocols for Physicochemical Property Determination

For drug development and research purposes, the experimental determination of the physicochemical properties of this compound is essential. Below are detailed methodologies for key experiments that can be employed to characterize this compound.

Determination of Melting and Boiling Points

Given that this compound is described as an oil, standard melting point determination may not be applicable unless it solidifies at lower temperatures.

  • Melting Point Determination (for oils that solidify):

    • Apparatus: Capillary melting point apparatus or a differential scanning calorimeter (DSC).

    • Method (Capillary Tube):

      • A small sample of the solidified oil is introduced into a capillary tube.

      • The tube is placed in the heating block of the melting point apparatus.

      • The sample is heated at a controlled rate.

      • The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded as the melting point range.

  • Boiling Point Determination (Microscale Method):

    • Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., oil bath).

    • Method:

      • A few drops of the oil are placed in the small test tube.

      • The capillary tube is inverted (open end down) and placed into the test tube.

      • The apparatus is heated gently in the oil bath.

      • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

      • The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density
  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Method:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the sample oil and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the oil is calculated using the formula: Density = (mass of oil / mass of reference liquid) * density of reference liquid.

Determination of pKa

The determination of the acid dissociation constant (pKa) is relevant if the molecule contains acidic or basic functional groups. For this compound, the dione (B5365651) functionality does not typically exhibit significant acidity or basicity in aqueous solutions. However, experimental determination can be performed.

  • Apparatus: pH meter, burette, and a titration vessel.

  • Method (Potentiometric Titration):

    • A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is prepared.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired on an NMR spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the dione.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.

Logical Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound from its source, Alpinia intermedia.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (Alpinia intermedia leaves) extraction Solvent Extraction (e.g., with ethanol (B145695) or hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) pure_compound->spectroscopy physicochemical_tests Physicochemical Tests (Melting/Boiling Point, Density, pKa) pure_compound->physicochemical_tests biological_assays Biological Activity Screening pure_compound->biological_assays

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, many bisabolane sesquiterpenoids are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. Future research is necessary to elucidate the specific biological targets and mechanisms of action for this particular compound. Researchers are encouraged to perform screening assays to explore its potential therapeutic applications.

Conclusion

This compound is a natural product with a defined chemical structure but incompletely characterized physicochemical properties. This guide provides the foundational chemical data available and outlines the standard methodologies required for a comprehensive physicochemical assessment. The provided workflow for isolation and characterization serves as a roadmap for researchers working with this and similar natural products. Further investigation into the biological activities and signaling pathways of this compound is warranted to unlock its full therapeutic potential.

References

Bisabola-2,10-diene-1,9-dione CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound that has been identified within the flora of the Alpinia genus. This technical guide provides a summary of the available information on its chemical properties. While extensive research on the specific biological activities and mechanisms of action of this particular compound is limited in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the following molecular identifiers and properties.

PropertyValueSource
CAS Number 107439-25-8[1][2][3][4][5][6][7][8][9]
Molecular Formula C₁₅H₂₂O₂[9][10]
Molecular Weight 234.33 g/mol [7]
Class Triterpenoid[10]
Natural Source Leaves of Alpinia intermedia[10]

Synthesis and Isolation

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in readily available scientific literature. As a naturally occurring compound, it is primarily obtained through extraction from its plant source, Alpinia intermedia.

A general workflow for the isolation of chemical constituents from Alpinia species is presented below. This is a representative process and may require optimization for the specific isolation of this compound.

experimental_workflow plant_material Plant Material (Alpinia intermedia leaves) extraction Extraction with a suitable solvent (e.g., Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions purification Further Purification (e.g., HPLC) fractions->purification pure_compound Isolated this compound purification->pure_compound

A generalized workflow for the isolation of natural products from plant material.

Biological Activity

While specific studies detailing the biological activity of this compound are scarce, the broader class of terpenoids isolated from the Alpinia genus is known to exhibit a range of pharmacological effects. These include anti-inflammatory, antimicrobial, and antioxidant properties.[11]

Further research is required to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound. The lack of available data presents an opportunity for novel investigations into the pharmacological potential of this compound.

Spectroscopic Data

Future Research Directions

The current body of knowledge on this compound is limited. To fully understand its potential, future research should focus on the following areas:

logical_relationship A Isolation and Purification Protocol Optimization B Complete Spectroscopic Characterization A->B F Total Synthesis Development A->F C In Vitro Biological Screening (e.g., anti-inflammatory, cytotoxic assays) B->C D Mechanism of Action Studies C->D E In Vivo Efficacy and Safety Evaluation D->E

Proposed research progression for this compound.

Conclusion

This compound is a known natural product with a defined chemical formula and CAS number. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental protocols. This guide provides the available foundational information and highlights the need for further research to unlock the potential of this compound for therapeutic applications. Researchers are encouraged to pursue the outlined future research directions to contribute to a more comprehensive understanding of this compound.

References

In-depth Technical Guide on the Preliminary Biological Screening of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the biological screening of Bisabola-2,10-diene-1,9-dione. To date, no specific studies detailing the cytotoxic, anti-inflammatory, antimicrobial, or other biological activities of this particular sesquiterpenoid have been published. While this compound has been identified and isolated, its potential pharmacological effects remain unexplored in the public domain.

This guide, therefore, serves to highlight this knowledge gap and to provide a foundational context for future research by summarizing the known biological activities of the broader class of bisabolane (B3257923) sesquiterpenoids, compounds that share a similar chemical scaffold. The information presented below is based on studies of related compounds and should be considered as predictive and for contextual purposes only. It is not a direct representation of the biological profile of this compound.

General Biological Activities of Bisabolane Sesquiterpenoids

Bisabolane sesquiterpenoids, a diverse group of natural products, have been isolated from various terrestrial and marine organisms.[1][2] This class of compounds has garnered scientific interest due to a wide range of reported biological activities.[1][2]

Anti-inflammatory Activity

A significant number of bisabolane sesquiterpenoids have demonstrated anti-inflammatory properties.[3][4][5] The primary mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO). For instance, some bisabolanes have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[4][6][7] The modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is a frequently cited mechanism of action for the anti-inflammatory effects of these compounds.[4][6]

Antimicrobial Activity

Antimicrobial activity is another hallmark of the bisabolane sesquiterpenoid class. Various studies have reported the efficacy of these compounds against a range of bacterial and fungal pathogens.[2][8][9][10] The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, with some bisabolanes exhibiting potent effects against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and various Vibrio species.[1][2][8][9][10]

Proposed Future Experimental Workflow for this compound

For researchers and drug development professionals interested in investigating the biological potential of this compound, a general experimental workflow is proposed below. This workflow is a standard approach in the preliminary screening of novel natural products.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation Compound This compound (Purity & Characterization) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition, cytokine profiling) Cytotoxicity->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC/MBC against bacterial/fungal panels) Cytotoxicity->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Anti_inflammatory->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX) Anti_inflammatory->Enzyme_Inhibition Gene_Expression Gene Expression Analysis (e.g., qPCR) Pathway_Analysis->Gene_Expression Animal_Models Animal Models of Disease (e.g., LPS-induced inflammation, infection models) Pathway_Analysis->Animal_Models Toxicology Preliminary Toxicology Studies Animal_Models->Toxicology

Caption: A generalized workflow for the preliminary biological screening of a novel natural product.

Conclusion

The absence of published data on the biological activities of this compound presents a clear opportunity for novel research. Based on the established pharmacological profile of the broader bisabolane sesquiterpenoid class, it is plausible that this compound may possess anti-inflammatory, antimicrobial, and other valuable biological properties. A systematic investigation, following a standard preclinical screening workflow, is warranted to elucidate its potential as a therapeutic agent. This in-depth guide serves as a call to the scientific community to explore the untapped potential of this natural product.

References

Anti-inflammatory Properties of Bisabola-2,10-diene-1,9-dione: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide an in-depth technical guide on the anti-inflammatory properties of Bisabola-2,10-diene-1,9-dione. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on the bioactivity of this particular compound. While its source, the plant Alpinia intermedia, and other compounds isolated from it have demonstrated anti-inflammatory potential, this report must conclude that there is currently no specific data available for this compound to fulfill the detailed requirements of a technical whitepaper, including quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

This compound is a sesquiterpenoid that has been isolated from the plant Alpinia intermedia of the Zingiberaceae family.[1][2][3] This family of plants is known for its rich diversity of bioactive compounds, with many species being used in traditional medicine for their anti-inflammatory and other therapeutic properties. The chemical structure of this compound suggests potential for biological activity, prompting interest in its pharmacological properties. However, despite its availability from chemical suppliers for research purposes, it appears that its specific biological effects, particularly concerning inflammation, have not yet been a subject of published scientific investigation.

Current State of Research

Extensive searches of scientific databases have not yielded any peer-reviewed articles, clinical studies, or patents detailing the anti-inflammatory properties of this compound. Chemical supplier websites list the compound and its origin but do not provide any data on its biological activity.[1][2][3][4][5][6]

While direct evidence is absent for this compound, it is pertinent to note that extracts from its source plant, Alpinia intermedia, have been investigated for anti-inflammatory effects. These studies provide a broader context but do not offer specific insights into the action of the target compound.

Anti-inflammatory Activity of Alpinia intermedia and Related Compounds

Research on Alpinia intermedia has indicated that its extracts possess anti-inflammatory properties. For instance, studies have shown that these extracts can suppress the expression of thymic stromal lymphopoietin (Tslp) mRNA in keratinocytes and inhibit degranulation in mast cells. TSLP is a cytokine known to play a crucial role in the initiation of allergic inflammation.

Furthermore, other compounds isolated from Alpinia intermedia, such as the flavonoid alpinetin, have demonstrated the ability to downregulate the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings highlight the potential of the plant as a source of anti-inflammatory agents.

It is plausible that this compound, as a constituent of Alpinia intermedia, could contribute to the overall anti-inflammatory profile of the plant extract. However, without direct experimental evidence, this remains speculative.

Future Directions and Research Opportunities

The absence of data on the anti-inflammatory properties of this compound represents a clear research gap and a potential opportunity for novel discoveries in the field of anti-inflammatory drug development. Future research should focus on:

  • In Vitro Screening: Initial studies should involve a battery of in vitro assays to assess the compound's ability to modulate key inflammatory pathways. This could include measuring its effect on:

    • The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

    • The activity of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).

    • The activation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

  • In Vivo Models: Should in vitro studies yield positive results, subsequent investigations using established animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) would be warranted to evaluate the compound's efficacy and safety in a whole-organism context.

  • Mechanism of Action Studies: Detailed mechanistic studies would be crucial to elucidate the specific molecular targets and signaling pathways through which this compound exerts any anti-inflammatory effects.

Conclusion

While the request for an in-depth technical guide on the anti-inflammatory properties of this compound is a valid scientific inquiry, the current body of scientific literature is insufficient to provide the necessary data. There is no available information on its quantitative effects, experimental protocols, or the signaling pathways it may modulate. The anti-inflammatory activity observed in the host plant, Alpinia intermedia, is attributed to other constituents, and any potential role of this compound in this activity is yet to be determined. This highlights a significant opportunity for original research to explore the pharmacological potential of this novel sesquiterpenoid. Until such studies are conducted and published, a detailed technical guide as requested cannot be responsibly compiled.

References

The Anti-Atherosclerotic Potential of Bisabolane Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease underpinned by lipid accumulation in the arterial walls, remains a primary driver of cardiovascular disease. The quest for novel therapeutic agents has led to a growing interest in natural products. Among these, bisabolane-type sesquiterpenoids, a class of phytochemicals found in various plants and fungi, are emerging as promising candidates for anti-atherosclerotic drug development. This technical guide synthesizes the current scientific evidence on the anti-atherosclerotic activities of bisabolane (B3257923) sesquiterpenoids. It focuses on their dual action of inhibiting inflammation and preventing macrophage-derived foam cell formation—the hallmark of early atherogenesis. This document provides an in-depth review of the mechanisms of action, a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved.

Introduction: The Challenge of Atherosclerosis

Atherosclerosis is characterized by the buildup of lipids, cholesterol, and cellular debris within the inner lining of arteries, forming plaques that can restrict blood flow and lead to severe cardiovascular events.[1] The pathogenesis is multifactorial, involving endothelial dysfunction, lipid dysregulation, and a persistent inflammatory response. A critical initiating event is the accumulation and modification of low-density lipoprotein (LDL) in the arterial intima, which triggers the recruitment of monocytes. These monocytes differentiate into macrophages, which avidly engulf modified LDL (ox-LDL), leading to their transformation into lipid-laden "foam cells."[2] These foam cells are central to the progression of atherosclerotic lesions, as they secrete a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, perpetuating a cycle of local inflammation and further plaque development.[2][3] Therefore, therapeutic strategies aimed at inhibiting macrophage foam cell formation and suppressing the associated inflammatory cascade are of significant interest.

Bisabolane-type sesquiterpenoids, natural compounds notably found in plants like Curcuma longa (turmeric), have demonstrated a range of biological activities, including potent anti-inflammatory effects.[4] Recent research has highlighted their potential to directly counter the mechanisms of atherosclerosis, making them a compelling subject for further investigation and drug development.[2][5]

Mechanisms of Anti-Atherosclerotic Activity

The therapeutic potential of bisabolane sesquiterpenoids in atherosclerosis stems from their ability to intervene in two key pathological processes: inflammation and lipid accumulation in macrophages.

Anti-inflammatory Effects

Bisabolane sesquiterpenoids exert significant anti-inflammatory activity, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central to the production of pro-inflammatory mediators in macrophages upon stimulation by agents like lipopolysaccharide (LPS).

Studies on specific compounds, such as (-)-α-bisabolol, have shown that they can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, which include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[6] Furthermore, (-)-α-bisabolol has been found to specifically suppress the activation of the JNK subgroup of MAPKs, without affecting p38 or ERK1/2 phosphorylation, indicating a targeted mechanism of action.

Inhibition of Macrophage Foam Cell Formation

A cornerstone of atherogenesis is the uptake of ox-LDL by macrophages, leading to massive intracellular lipid accumulation and foam cell formation.[2] Bisabolane sesquiterpenoids have been shown to directly counter this process. For instance, Curbisabolanone D, isolated from Curcuma longa, markedly reduces ox-LDL-induced intracellular lipid accumulation in RAW264.7 macrophages.[3][5] This inhibition results in a significant decrease in the intracellular levels of total cholesterol (TC), free cholesterol (FC), and cholesteryl esters (CE), effectively preventing the foam cell phenotype.[3][5]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for the anti-inflammatory and anti-atherosclerotic effects of selected bisabolane sesquiterpenoids.

Table 1: Anti-Inflammatory Activity of Bisabolane Sesquiterpenoids

CompoundBioactivity MeasuredCell LineEC₅₀ / IC₅₀ ValueReference
Curbisabolanone D Inhibition of Nitric Oxide (NO) ProductionRAW264.7EC₅₀ = 55.40 ± 14.01 µM[1]
Curbisabolanone D Inhibition of TNF-α ProductionRAW264.7Not Reported[3][6]
Curbisabolanone D Inhibition of IL-1β ProductionRAW264.7Not Reported[3][6]
Curbisabolanone D Inhibition of IL-6 ProductionRAW264.7Not Reported[3][6]
Curbisabolanone D Inhibition of PGE₂ ProductionRAW264.7Not Reported[3][6]
(-)-α-bisabolol Inhibition of NO ProductionRAW264.7Not Reported[6]
(-)-α-bisabolol Inhibition of PGE₂ ProductionRAW264.7Not Reported[6]
Penicibisabolane G Inhibition of NO ProductionRAW264.7>50% inhibition at 20 µM[7]
(7S,10R)-10,11-epoxy-7,12-dihydroxybisabola-1,3,5-triene Inhibition of NO ProductionRAW264.7>50% inhibition at 20 µM[7]

Table 2: Inhibition of Macrophage Foam Cell Formation

CompoundBioactivity MeasuredCell LineQuantitative DataReference
Curbisabolanone D Reduction of Intracellular Lipid AccumulationRAW264.7"Markedly reducing"[3][5]
Curbisabolanone D Reduction of Total Cholesterol (TC)RAW264.7"Significantly reduced"[3][5]
Curbisabolanone D Reduction of Free Cholesterol (FC)RAW264.7"Significantly reduced"[3][5]
Curbisabolanone D Reduction of Cholesteryl Esters (CE)RAW264.7"Significantly reduced"[3][5]

Note: "Not Reported" indicates that the source material mentions a significant effect but does not provide a specific quantitative value (e.g., IC₅₀).

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-atherosclerotic properties of bisabolane sesquiterpenoids.

Protocol for Anti-Inflammatory Activity Assay (NO Production)

This protocol details the measurement of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture and Seeding:

    • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of the test bisabolane sesquiterpenoids in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations.

    • Remove the culture medium from the wells and replace it with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., curcumin).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for an additional 18-24 hours.

  • Measurement of Nitric Oxide (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a separate 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol for Macrophage Foam Cell Formation and Lipid Accumulation Assay

This protocol describes the induction of foam cells using ox-LDL and the quantification of intracellular lipid accumulation using Oil Red O staining.

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture human THP-1 monocytes in RPMI-1640 medium with 10% FBS.

    • To differentiate into macrophages, treat the THP-1 cells with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • For RAW264.7 cells, no differentiation step is needed. Seed cells directly onto coverslips in 24-well plates.

  • Induction of Foam Cell Formation:

    • After differentiation (if applicable), wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells in serum-free medium containing the desired concentrations of the test bisabolane sesquiterpenoid for 1-2 hours.

    • Add oxidized LDL (ox-LDL) to a final concentration of 50-80 µg/mL to induce foam cell formation.

    • Incubate for 24-48 hours.

  • Oil Red O Staining:

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

    • Wash the cells with distilled water and then with 60% isopropanol (B130326) for 5 minutes.

    • Allow the isopropanol to evaporate completely, ensuring the cells do not dry out.

    • Add Oil Red O working solution (freshly prepared by diluting a 0.5% stock solution in isopropanol with water at a 3:2 ratio and filtering) to cover the cells. Incubate for 15-30 minutes.

    • Remove the staining solution and wash the cells multiple times with distilled water until the wash water is clear.

    • (Optional) Counterstain the nuclei with Mayer's hematoxylin (B73222) for 1-5 minutes, followed by washing with water.

    • Visualize the red-stained lipid droplets within the cells using a light microscope.

  • Quantification of Lipid Accumulation:

    • After staining, add 100% isopropanol to each well to elute the Oil Red O dye from the stained lipid droplets.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the isopropanol extract to a new 96-well plate.

    • Measure the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.

    • The absorbance value is directly proportional to the amount of intracellular lipid. Calculate the percentage of lipid accumulation relative to the ox-LDL-treated control group.

Signaling Pathways and Visualizations

To elucidate the molecular mechanisms underlying the anti-atherosclerotic effects of bisabolane sesquiterpenoids, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow General Experimental Workflow for Anti-Atherosclerotic Screening cluster_invitro In Vitro Assays cluster_inflammation Anti-Inflammatory Assay cluster_foamcell Foam Cell Assay cluster_analysis Data Analysis & Mechanism cell_culture Macrophage Culture (RAW264.7 or THP-1) compound_treatment Pre-treatment with Bisabolane Sesquiterpenoid cell_culture->compound_treatment lps Stimulation with LPS compound_treatment->lps oxldl Induction with ox-LDL compound_treatment->oxldl griess NO Measurement (Griess Assay) lps->griess elisa Cytokine Measurement (TNF-α, IL-6, IL-1β ELISA) lps->elisa data_analysis Calculate IC₅₀ / % Inhibition griess->data_analysis elisa->data_analysis oro Lipid Staining (Oil Red O) oxldl->oro quant Quantification of Lipid Accumulation oro->quant quant->data_analysis western_blot Mechanism Study (Western Blot for NF-κB/MAPK pathways) data_analysis->western_blot

Caption: General workflow for screening bisabolane sesquiterpenoids.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that bisabolane sesquiterpenoids are a promising class of natural products for the development of anti-atherosclerotic therapies. Their dual capacity to suppress key inflammatory pathways, such as NF-κB, and to inhibit the formation of macrophage-derived foam cells addresses two of the fundamental pillars of atherogenesis. Compounds like Curbisabolanone D and (-)-α-bisabolol have emerged as particularly noteworthy candidates.

However, to advance these findings toward clinical application, further research is essential. Future studies should focus on:

  • Comprehensive Quantitative Analysis: Generating robust quantitative data, including IC₅₀ values for cytokine inhibition and foam cell formation, for a wider range of bisabolane sesquiterpenoids.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of atherosclerosis to determine their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Detailed Mechanistic Studies: Further elucidating the precise molecular targets within the inflammatory and lipid metabolism pathways.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of bisabolane sesquiterpenoids that are critical for their anti-atherosclerotic activity to guide the synthesis of more potent and specific analogues.

By systematically addressing these areas, the full therapeutic potential of bisabolane sesquiterpenoids can be unlocked, paving the way for novel treatments in the fight against cardiovascular disease.

References

Spectroscopic and Experimental Data for Bisabola-2,10-diene-1,9-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid that has been isolated from the plant Alpinia intermedia. Its chemical identity is confirmed by its CAS Registry Number, 107439-25-8, and its molecular formula, C₁₅H₂₂O₂.

While the existence of this compound is documented, the original research publication detailing its isolation and full spectroscopic characterization, believed to be from the mid-1980s, was not accessible. Such a publication would be the primary source for the quantitative NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) data, as well as the precise experimental methodologies employed for its extraction, purification, and analysis.

For researchers, scientists, and drug development professionals seeking to work with this compound, the following general approach would be necessary:

General Experimental Workflow for Isolation and Characterization

Should a researcher aim to obtain and characterize this compound from its natural source, a general workflow could be proposed. This workflow is based on standard phytochemical and analytical chemistry practices.

G cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material (Alpinia intermedia) extraction Solvent Extraction plant_material->extraction e.g., Methanol, Ethyl Acetate crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation e.g., Column Chromatography, HPLC pure_compound Isolated this compound fractionation->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr ms Mass Spectrometry (e.g., ESI-MS, HRMS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

A Comprehensive Technical Review of Bisabolane-Type Sesquiterpenoids: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a diverse and significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] These natural products are widely distributed throughout nature, having been isolated from a variety of sources including terrestrial plants, fungi, and marine organisms.[1] Structurally, they are characterized by a hexatomic ring core with a flexible side chain, which allows for a high degree of structural diversity through various biochemical reactions such as oxidation, reduction, and cyclization. This structural variety gives rise to a broad spectrum of biological activities, making bisabolane-type sesquiterpenoids a compelling area of research for drug discovery and development. In vitro and in vivo studies have highlighted their potential as antibacterial, anti-inflammatory, and cytotoxic agents, with a rich history of use in traditional medicine.[2][3] This in-depth technical guide provides a comprehensive review of the current literature on bisabolane-type sesquiterpenoids, with a focus on their quantitative biological activities, the experimental protocols used to elucidate them, and the underlying signaling pathways through which they exert their effects.

Data Presentation: Quantitative Biological Activities

The biological activities of bisabolane-type sesquiterpenoids have been extensively evaluated, with numerous studies providing quantitative data on their efficacy. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of a selection of these compounds, providing a comparative overview for researchers.

Table 1: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoids (IC50 values)
CompoundCancer Cell LineIC50 ValueReference
β-Bisabolene4T1 (Murine Breast Cancer)48.99 µg/mL[4]
MCF-7 (Human Breast Cancer)66.91 µg/mL[4]
MDA-MB-231 (Human Breast Cancer)98.39 µg/mL[4]
SKBR3 (Human Breast Cancer)70.62 µg/mL[4]
BT474 (Human Breast Cancer)74.3 µg/mL[4]
3,6-Epidioxy-1,10-bisaboladieneK562 (Human Chronic Myelogenous Leukemia)9.1 µM[5]
LNCaP (Human Prostate Carcinoma)23.4 µM[5]
α-CurcumeneK562 (Human Chronic Myelogenous Leukemia)>100 µM[5]
Xanthorrhizol (B41262)HepG2 (Human Hepatoma)4.17 ± 0.053 µg/mL[6]
HeLa (Human Cervical Cancer)6.16 µg/mL[7]
α-BisabololGlioma cells2.5-3.5 µM (for 50% viability reduction)[8]
Ph-B-ALL (Acute Lymphoid Leukemia)14 ± 5 µM[9]
AML (Acute Myeloid Leukemia)45 ± 7 µM and 65 ± 5 µM[9]
Disydonol AHepG-2 (Human Hepatoma)Not specified, but showed activity
Caski (Human Cervical Cancer)Not specified, but showed activity
Disydonol CHepG-2 (Human Hepatoma)Not specified, but showed activity
Caski (Human Cervical Cancer)Not specified, but showed activity
Inonotic acid CMCF-7 (Human Breast Cancer)7.7 µM[10]
Table 2: Anti-inflammatory Activity of Bisabolane-Type Sesquiterpenoids (IC50/Inhibition Values)
CompoundAssayCell LineIC50 / InhibitionReference
Amygdanoid ENO ProductionRAW 264.7- (Inhibited expression of iNOS and COX-2)[11]
Bisacurone (B1257353) D-G (Compounds 1 & 2)NO ProductionRAW 264.7Moderate inhibition[12]
Compound from C. longaNO ProductionRAW 264.7EC50 = 55.40 ± 14.01 µM (for compound 4)[12]
Dicyclic compound from C. longaNO ProductionRAW 264.7IC50 = 25.5 µM[13]
Penicibisabolane G (Compound 7)NO ProductionRAW 264.7>50% inhibition at 20 µM[14]
Known analog (Compound 13)NO ProductionRAW 264.7>50% inhibition at 20 µM[14]
7-HydroxyfrullanolideNF-κB InhibitionHuman PBMCs- (Inhibited IKK-β phosphorylation)[15]
α-Bisabololβ-hexosaminidase, histamine, TNF-α releaseBMMCs- (Inhibited JNK and NF-κB activation)[16]
Table 3: Antimicrobial Activity of Bisabolane-Type Sesquiterpenoids (MIC values)
CompoundMicroorganismMIC ValueReference
Aspergiterpenoid A (and others)Various bacteria1.25 - 20.0 µM[1]
Aromatic bisabolene-type sesquiterpenoid (and analogs)Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi1.0 - 8.0 µg/mL[10]
Phenolic bisabolane (B3257923) sesquiterpenoidsVarious pathogenic bacteria and fungi2 - 64 µg/mL[17]
(+)-Phomoterpene APseudomonas syringae pv. lachrymans15.6 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on bisabolane-type sesquiterpenoids. These protocols are intended to serve as a guide for researchers in the field.

Isolation and Purification of Bisabolane-Type Sesquiterpenoids

The isolation and purification of bisabolane-type sesquiterpenoids typically involve a combination of extraction and chromatographic techniques. The following is a general workflow that can be adapted based on the source material and the specific compounds of interest.

1. Extraction:

  • From Fungal Cultures: The fungal mycelia and/or the fermentation broth are typically extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[18]

  • From Plant Material (e.g., Curcuma longa rhizomes): The air-dried and powdered plant material is extracted with a solvent like ethanol (B145695) or methanol (B129727) at room temperature. The solvent is evaporated to give a crude extract, which can then be partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, EtOAc, and n-butanol).[13][19]

2. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[18]

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent system like methanol or a mixture of chloroform (B151607) and methanol.[18]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain pure compounds is often achieved using preparative or semi-preparative RP-HPLC on a C18 column. A gradient of methanol and water or acetonitrile (B52724) and water is commonly used as the mobile phase.[2][18]

Structure Elucidation

The chemical structures of isolated bisabolane-type sesquiterpenoids are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[7][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[7][19]

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and determining the relative stereochemistry.[7][19]

  • Chiroptical Methods:

    • Electronic Circular Dichroism (ECD): The absolute configuration of chiral compounds is often determined by comparing the experimental ECD spectrum with the calculated spectrum.[19]

    • Optical Rotation: The specific rotation of a compound can also aid in determining its stereochemistry.[1]

Biological Activity Assays

1. Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[20][21]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[20][21]

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plate is incubated for a further 3-4 hours.[21]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., 200 µL of isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[21]

2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate.[22]

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.[22]

  • Incubation: The plate is incubated for a further 24 hours.[22]

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at around 540-550 nm.[1][22][23]

3. Antimicrobial Assay (Broth Microdilution Method for MIC Determination):

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[24][25]

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.[24][25]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[24][25]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15][24]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Signaling Pathways and Mechanisms of Action

Bisabolane-type sesquiterpenoids exert their biological effects by modulating key intracellular signaling pathways. This section provides an overview of the primary pathways involved in their anti-inflammatory and cytotoxic activities, along with representative diagrams.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many bisabolane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway. For example, amygdaloid E has been found to suppress the PI3K/AKT/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory enzymes like iNOS and COX-2.[11] Similarly, xanthorrhizol has been shown to block the activation of NF-κB.[26][27] The general mechanism involves preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Activates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Bisabolanoids Bisabolane Sesquiterpenoids (e.g., Amygdaloid E, Xanthorrhizol) Bisabolanoids->PI3K Inhibits Bisabolanoids->IKK Inhibits

Figure 1: Generalized mechanism of NF-κB inhibition by bisabolane sesquiterpenoids.

Cytotoxic Activity: Induction of Apoptosis via the Caspase Pathway

The cytotoxic effects of many bisabolane-type sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death. This process is often orchestrated by a family of proteases called caspases. For instance, xanthorrhizol has been shown to induce apoptosis in HepG2 cells through a caspase-dependent pathway involving the activation of caspase-9 and caspase-3.[6][28] Similarly, α-bisabolol induces apoptosis by increasing the levels of cleaved caspases-3 and -9.[29] The intrinsic pathway of apoptosis is frequently implicated, which involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_apoptosome Bisabolanoids Bisabolane Sesquiterpenoids (e.g., Xanthorrhizol, α-Bisabolol) Mitochondrion Mitochondrion Bisabolanoids->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisabola-2,10-diene-1,9-dione is a member of the bisabolane (B3257923) sesquiterpenoid family, a class of natural products known for their diverse and interesting biological activities.[1] While this compound has been isolated from natural sources such as the leaves of Alpinia intermedia, a detailed total synthesis pathway has not been extensively reported in the scientific literature.[2][3] This document outlines a proposed, plausible total synthesis pathway for this compound, drawing upon established synthetic methodologies for other bisabolane sesquiterpenes.[4][5] The proposed synthesis provides a strategic approach for the laboratory-scale production of this compound, enabling further investigation of its chemical and biological properties.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The analysis begins by simplifying the target molecule through a series of logical disconnections to arrive at readily available starting materials.

Retrosynthesis Target Molecule This compound Intermediate_1 Hydroxy-ketone Target Molecule->Intermediate_1 Oxidation Intermediate_2 Epoxide Intermediate_1->Intermediate_2 Epoxide Opening Intermediate_3 Allylic Alcohol Intermediate_2->Intermediate_3 Sharpless Epoxidation Starting_Material_1 (R)-Limonene Intermediate_3->Starting_Material_1 Selenium Dioxide Oxidation

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Pathway

The proposed forward synthesis commences from the readily available and chiral starting material, (R)-limonene. The pathway involves a series of well-established organic transformations to construct the target bisabolane skeleton and introduce the required functional groups.

Forward_Synthesis node_SM (R)-Limonene Commercially Available node_1 Allylic Alcohol SeO2, t-BuOOH node_SM->node_1 node_2 Epoxide Ti(OiPr)4, (+)-DET, TBHP node_1->node_2 node_3 Hydroxy-ketone Me2CuLi node_2->node_3 node_TM This compound DMP node_3->node_TM

Caption: Proposed forward synthesis of this compound.

Quantitative Data Summary

The following table summarizes the proposed reaction steps and provides estimated yields based on typical outcomes for these types of transformations.

StepReactionReagents and ConditionsStarting MaterialProductEstimated Yield (%)
1Allylic OxidationSeO₂, t-BuOOH, CH₂Cl₂, rt, 24 h(R)-LimoneneAllylic Alcohol60-70
2Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C, 48 hAllylic AlcoholEpoxide85-95
3Epoxide Opening with Gilman ReagentMe₂CuLi, THF, -78 °C to rt, 12 hEpoxideHydroxy-ketone70-80
4OxidationDess-Martin Periodinane (DMP), CH₂Cl₂, rt, 4 hHydroxy-ketoneThis compound80-90

Experimental Protocols

Step 1: Allylic Oxidation of (R)-Limonene

  • To a solution of (R)-limonene (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, add selenium dioxide (0.1 equiv.).

  • To this mixture, add tert-butyl hydroperoxide (t-BuOOH, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Step 2: Sharpless Asymmetric Epoxidation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the allylic alcohol (1.0 equiv.) in anhydrous CH₂Cl₂.

  • Cool the solution to -20 °C in a cryocooler.

  • To the cooled solution, add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 equiv.) followed by (+)-diethyl tartrate ((+)-DET, 0.12 equiv.).

  • Stir the mixture at -20 °C for 30 minutes.

  • Add tert-butyl hydroperoxide (TBHP, 1.5 equiv.) in toluene (B28343) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 48 hours.

  • Warm the reaction to room temperature and quench by the addition of a 10% aqueous solution of tartaric acid.

  • Stir vigorously for 1 hour, then separate the organic and aqueous layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the epoxide.

Step 3: Epoxide Opening with Gilman Reagent

  • Prepare the Gilman reagent (lithium dimethylcuprate, Me₂CuLi) by adding methyllithium (B1224462) (2.2 equiv.) to a suspension of copper(I) iodide (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere.

  • To this freshly prepared Gilman reagent, add a solution of the epoxide (1.0 equiv.) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated aqueous NH₄Cl and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the hydroxy-ketone.

Step 4: Oxidation with Dess-Martin Periodinane

  • Dissolve the hydroxy-ketone (1.0 equiv.) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Add Dess-Martin Periodinane (DMP, 1.5 equiv.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir vigorously for 30 minutes until the two layers become clear.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 40 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the final product, this compound.

Disclaimer: This document provides a proposed synthetic pathway. The experimental conditions and yields are estimates and would require optimization in a laboratory setting. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note & Protocol: Quantification of Bisabola-2,10-diene-1,9-dione using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Bisabola-2,10-diene-1,9-dione in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a sesquiterpenoid of interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, quality control, and formulation development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be selective, linear, accurate, and precise, making it suitable for routine analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate analytical method.

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₂[1]
Molecular Weight234.334 g/mol [1]
LogP3.4733[1]
Physical DescriptionOil[2]
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)[2]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., plant extract, reaction mixture)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are detailed in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient: Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm[3]
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material) is provided below.

  • Extraction:

    • Accurately weigh 1 g of the homogenized and dried sample.

    • Add 10 mL of methanol and sonicate for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in a minimal amount of a suitable solvent.

    • Use a C18 SPE cartridge, pre-conditioned with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute the target analyte with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 3.

ParameterAcceptance Criteria
Specificity/Selectivity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.
Linearity A linear relationship between the peak area and concentration of the analyte should be observed over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.[6]
Accuracy The recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for multiple injections of the same standard should be < 2%.[7]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison and interpretation.

Table 4: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1 [Example Value]
5 [Example Value]
10 [Example Value]
25 [Example Value]
50 [Example Value]
100 [Example Value]

| Correlation Coefficient (r²) | > 0.999 |

Table 5: Accuracy and Precision Data

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) RSD (%) (n=6)
5 [Example Value] [Example Value] < 2%
25 [Example Value] [Example Value] < 2%

| 75 | [Example Value] | [Example Value] | < 2% |

Table 6: LOD and LOQ

Parameter Value (µg/mL)
LOD [Example Value]

| LOQ | [Example Value] |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Sample Matrix (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Standard Reference Standard of This compound Stock Stock Solution (1000 µg/mL) Standard->Stock Purification Solid-Phase Extraction (SPE) Extraction->Purification Filtration 0.45 µm Filtration Purification->Filtration Injection Inject Samples and Standards Filtration->Injection Working Working Standards (1-100 µg/mL) Stock->Working Working->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatograms HPLC->Chromatogram Injection->HPLC Integration Peak Integration & Identification Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: HPLC quantification workflow for this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation ensures accurate and reproducible results, making it a valuable tool for researchers and professionals in drug development and natural product analysis.

References

Application Notes and Protocols for Bisabola-2,10-diene-1,9-dione as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Bisabola-2,10-diene-1,9-dione as a chemical reference standard. This document is intended to guide researchers in the accurate identification, quantification, and biological assessment of this sesquiterpenoid.

This compound is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the ginger family (Zingiberaceae).[1] Compounds from this family are known for their diverse pharmacological activities, including anti-inflammatory and antioxidant effects. The use of a well-characterized reference standard is crucial for the reliable quality control of plant extracts and for conducting preclinical and clinical studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [2]
CAS Number 107439-25-8[2]
Appearance Oil[2]
Purity ≥98% (when sourced as a reference standard)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)[2]
Storage Store at 2-8°C for up to 24 months. For stock solutions, store in tightly sealed vials at -20°C for up to two weeks.[2]

Application 1: Quality Control of Alpinia intermedia Extracts

Objective: To ensure the identity and purity of Alpinia intermedia extracts by using this compound as a reference standard in chromatographic analysis.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for the qualitative and quantitative analysis of this compound in plant extracts.

Workflow for Quality Control:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Extract Preparation Extract Preparation Filtration Filtration Extract Preparation->Filtration Standard Preparation Standard Preparation Serial Dilution Serial Dilution Standard Preparation->Serial Dilution Injection Injection Filtration->Injection Calibration Curve Standards Calibration Curve Standards Serial Dilution->Calibration Curve Standards Quantification Quantification Calibration Curve Standards->Quantification HPLC System HPLC System HPLC System->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Identification Peak Identification UV Detection->Peak Identification Peak Identification->Quantification

Caption: Workflow for the quality control of Alpinia intermedia extracts using HPLC.

Experimental Protocol: HPLC-UV Analysis

ParameterRecommended Setting
Instrument HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Extract 1 g of dried, powdered Alpinia intermedia leaves with 20 mL of methanol (B129727) using sonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Application 2: Identification in Complex Mixtures by GC-MS

Objective: To unequivocally identify this compound in essential oils or complex plant extracts.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and mass-based identification.

Experimental Protocol: GC-MS Analysis

ParameterRecommended Setting
Instrument Gas chromatograph coupled to a mass spectrometer
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Temperature Program Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 10 min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu
Standard Preparation Prepare a 100 µg/mL solution of this compound in acetone.
Sample Preparation Dilute the essential oil or plant extract in acetone to an appropriate concentration.

Application 3: Structural Confirmation by NMR

Objective: To confirm the chemical structure of isolated this compound.

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures.

Experimental Protocol: NMR Spectroscopy

ParameterRecommended Setting
Instrument 400 MHz or higher NMR spectrometer
Solvent Chloroform-d (CDCl₃)
Concentration 5-10 mg of the reference standard in 0.5 mL of solvent
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS) at 0.00 ppm

Application 4: Investigating Potential Biological Activity

Objective: To use this compound as a reference standard in in-vitro and in-vivo studies to investigate its pharmacological effects.

Hypothesized Biological Activity: Based on the known activities of compounds from the Zingiberaceae family, this compound may possess anti-inflammatory properties. A potential mechanism is the inhibition of the NF-κB and MAPK signaling pathways.

Potential Signaling Pathway Inhibition:

G cluster_0 Cellular Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Potential Inhibition cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex MAPK Cascade MAPK Cascade TLR4->MAPK Cascade NF-kB Activation NF-kB Activation IKK Complex->NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression Promotes AP-1 Activation AP-1 Activation MAPK Cascade->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression Promotes This compound This compound This compound->IKK Complex Inhibits This compound->MAPK Cascade Inhibits

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the anti-inflammatory potential of the novel compound Bisabola-2,10-diene-1,9-dione in vitro. The described assays focus on key biomarkers of inflammation, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and enzymes involved in the inflammatory cascade (COX-2, iNOS). Methodologies for cell culture, induction of inflammation, and quantification of inflammatory mediators are presented. Furthermore, this document includes representations of the critical signaling pathways implicated in inflammation, namely the NF-κB and MAPK pathways, to provide a mechanistic context for the experimental assays. The protocols are designed to be a comprehensive guide for researchers screening natural or synthetic compounds for anti-inflammatory properties.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[1][2][3]

  • NF-κB Signaling Pathway: This pathway is a primary regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), a cascade of events leads to the translocation of NF-κB into the nucleus, where it initiates the transcription of target genes.[4]

  • MAPK Signaling Pathway: The MAPK pathway is comprised of a series of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[2][5] This pathway plays a crucial role in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways, which ultimately lead to the activation of transcription factors that control the expression of inflammatory mediators.[5][6]

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following diagram outlines the general workflow for the in vitro evaluation of this compound's anti-inflammatory effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Macrophage Cell Culture (e.g., RAW 264.7) pre_treatment Pre-treat cells with This compound cell_culture->pre_treatment compound_prep Prepare this compound Stock Solutions compound_prep->pre_treatment stimulation Induce Inflammation (e.g., with LPS) pre_treatment->stimulation supernatant_collection Collect Cell Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis no_assay Nitric Oxide (NO) Assay supernatant_collection->no_assay cytokine_assays Cytokine Assays (TNF-α, IL-6) supernatant_collection->cytokine_assays protein_expression Protein Expression (COX-2, iNOS) cell_lysis->protein_expression mrna_expression mRNA Expression (COX-2, iNOS) cell_lysis->mrna_expression data_quantification Data Quantification no_assay->data_quantification cytokine_assays->data_quantification protein_expression->data_quantification mrna_expression->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[7]

  • Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine and protein/mRNA analysis) at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.

  • Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[7]

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.[7][9]

    • Include appropriate controls: untreated cells, cells treated with vehicle (solvent) only, and cells treated with LPS and vehicle.

    • Incubate for a specified period (e.g., 24 hours for NO and cytokine assays, shorter or longer times may be needed for protein and mRNA expression analysis).[7]

Nitric Oxide (NO) Assay

The production of nitric oxide, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7][10]

  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[7]

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.[7]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[11]

Pro-inflammatory Cytokine Assays (TNF-α and IL-6)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13][14]

  • ELISA Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate solution is added, and the color development is proportional to the amount of cytokine present.[13][15]

  • Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit for human or murine TNF-α and IL-6.[16][17][18][19]

    • Briefly, this involves coating the plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, and then a streptavidin-HRP conjugate.

    • After adding the substrate, the reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).[13]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve generated with recombinant cytokines.[17]

COX-2 and iNOS Expression Analysis

The expression levels of the pro-inflammatory enzymes Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) can be determined at both the protein (Western Blot) and mRNA (RT-PCR) levels.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2 and iNOS.[21] It is important to use antibodies that are highly specific to avoid misidentification.[22]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[23]

  • RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA isolation kit or method like phenol/chloroform extraction.[24]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[24]

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA, specific primers for COX-2 and iNOS, and a fluorescent dye (e.g., SYBR Green).[25][26][27]

    • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[25]

  • Quantification: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[25][28]

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.50
LPS + BDD120.5 ± 1.120.5
LPS + BDD514.3 ± 0.944.6
LPS + BDD108.7 ± 0.666.3
LPS + BDD254.1 ± 0.384.1

BDD: this compound. Data are presented as mean ± SD.

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control-50.2 ± 4.1-35.7 ± 3.2-
LPS (1 µg/mL)-1245.6 ± 89.30987.4 ± 76.50
LPS + BDD11012.3 ± 75.418.7812.9 ± 65.117.7
LPS + BDD5754.8 ± 61.239.4598.6 ± 51.339.4
LPS + BDD10432.1 ± 35.865.3345.2 ± 29.865.0
LPS + BDD25210.5 ± 19.783.1167.8 ± 15.483.0

BDD: this compound. Data are presented as mean ± SD.

Table 3: Effect of this compound on COX-2 and iNOS Protein and mRNA Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)COX-2 Protein (Relative Density)iNOS Protein (Relative Density)COX-2 mRNA (Fold Change)iNOS mRNA (Fold Change)
Control-0.1 ± 0.020.05 ± 0.011.01.0
LPS (1 µg/mL)-1.0 ± 0.081.0 ± 0.0915.2 ± 1.320.5 ± 1.8
LPS + BDD10.8 ± 0.070.85 ± 0.0712.1 ± 1.116.3 ± 1.4
LPS + BDD50.5 ± 0.040.55 ± 0.057.5 ± 0.69.8 ± 0.9
LPS + BDD100.2 ± 0.020.25 ± 0.033.1 ± 0.34.2 ± 0.4
LPS + BDD250.08 ± 0.010.1 ± 0.021.5 ± 0.22.1 ± 0.2

BDD: this compound. Data are presented as mean ± SD.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 Phosphorylation MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK Phosphorylation p38 p38 MAPK MAPKK_p38->p38 Phosphorylation JNK JNK MAPKK_JNK->JNK Phosphorylation Other_TF Other Transcription Factors p38->Other_TF Activation AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activation ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Other_TF->ProInflammatory_Genes

Caption: Overview of the p38 and JNK MAPK signaling pathways.

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid that holds potential for therapeutic applications, particularly in the realms of anti-inflammatory and cytotoxic activities. To rigorously evaluate its biological effects, a series of well-defined cell-based assays are essential. These application notes provide detailed protocols for assessing the cytotoxicity, anti-inflammatory efficacy, and potential mechanisms of action of this compound. The protocols are designed for researchers in drug discovery and development and include methods for data analysis and visualization of key cellular pathways.

Application Note 1: Determination of Cytotoxicity Profile

Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 murine macrophages or a relevant cancer cell line) and establish a non-toxic concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation: Hypothetical Cytotoxicity of this compound
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.088100.0%
11.2480.09199.5%
51.2330.08598.3%
101.1980.07995.5%
251.0520.06583.9%
500.6210.04349.5%
1000.2150.02117.1%

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Adherence) Seed->Incubate1 Treat Add Compound (Varying Conc.) Incubate1->Treat Incubate2 Incubate 24h (Treatment) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO (Solubilize) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing cell viability using the MTT assay.

Application Note 2: Evaluation of Anti-Inflammatory Activity

Objective: To quantify the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of key inflammatory mediators—Nitric Oxide (NO), Prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6)—in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol: Measurement of Inflammatory Mediators
  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.

    • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from the MTT assay).

    • Stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the negative control.

    • Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2][3][4]

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.[2][5]

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • PGE2 and Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant and centrifuge to remove debris.

    • Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]

    • Follow the manufacturer's specific protocol for the chosen ELISA kit.[8][9][10][11][12] A general procedure involves adding the supernatant to antibody-pre-coated plates, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution before reading the absorbance.[6][8]

Data Presentation: Hypothetical Inhibition of Inflammatory Mediators

Table 2.1: Inhibition of Nitric Oxide Production

Treatment Concentration (µM) Nitrite (µM) % Inhibition
Control - 1.5 ± 0.2 -
LPS (1 µg/mL) - 45.8 ± 3.1 0.0%
LPS + Compound 5 32.1 ± 2.5 30.0%
LPS + Compound 10 20.6 ± 1.9 55.0%

| LPS + Compound | 25 | 9.7 ± 1.1 | 78.8% |

Table 2.2: Inhibition of PGE2 and Cytokine Production

Treatment Concentration (µM) PGE2 (pg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 55 ± 8 85 ± 12 40 ± 7
LPS (1 µg/mL) - 1250 ± 98 3500 ± 210 2800 ± 180
LPS + Compound 10 680 ± 55 1850 ± 150 1450 ± 110

| LPS + Compound | 25 | 250 ± 30 | 750 ± 80 | 600 ± 65 |

Visualization: Anti-Inflammatory Assay Workflow

AntiInflam_Workflow A Seed RAW 264.7 Cells (24-well plate) B Pre-treat with Compound (1 hour) A->B C Stimulate with LPS (1 µg/mL) (24 hours) B->C D Collect Culture Supernatant C->D E Griess Assay (Measure NO) D->E F ELISA (Measure PGE2) D->F G ELISA (Measure TNF-α, IL-6) D->G

Caption: Workflow for evaluating anti-inflammatory activity.

Application Note 3: Mechanistic Insight into Anti-Inflammatory Action

Objective: To investigate the molecular mechanism underlying the anti-inflammatory activity of this compound by examining its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of inflammation.

Experimental Protocol: Western Blot Analysis
  • Cell Culture and Lysis:

    • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK, 60 minutes for NF-κB pathways).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet debris.[13]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[13]

    • Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38, ERK1/2, and for IκBα and β-actin (as a loading control).[14][15][16]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]

    • Quantify band intensity using densitometry software.

Data Presentation: Hypothetical Effects on Signaling Proteins
Target ProteinTreatmentRelative Band Intensity (Normalized to β-actin)
p-p38 MAPK Control0.15 ± 0.03
LPS1.00 ± 0.09
LPS + Compound (25 µM)0.45 ± 0.06
p-ERK1/2 Control0.21 ± 0.04
LPS1.00 ± 0.11
LPS + Compound (25 µM)0.52 ± 0.07
IκBα Control1.00 ± 0.08
LPS0.25 ± 0.05
LPS + Compound (25 µM)0.85 ± 0.09

Visualization: Inflammatory Signaling Pathways

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Genes1 Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes1 Compound1 This compound Compound1->IKK Inhibits Phosphorylation? TAK1 TAK1 MKKs MKK3/6, MEK1/2 TAK1->MKKs MAPKs p38, ERK1/2 MKKs->MAPKs AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Genes2 Pro-inflammatory Genes AP1->Genes2 Compound2 This compound Compound2->MAPKs Inhibits Phosphorylation? TLR4_mapk TLR4 TLR4_mapk->TAK1

Caption: Potential inhibition points in NF-κB and MAPK pathways.

References

Application of Bisabola-2,10-diene-1,9-dione in Medicinal Chemistry: An Overview and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisabola-2,10-diene-1,9-dione is a natural triterpenoid (B12794562) compound that has been isolated from the leaves of Alpinia intermedia, a plant belonging to the Zingiberaceae family.[1][2] While research on the specific medicinal chemistry applications of this compound is currently limited, the pharmacological activities of extracts from Alpinia intermedia and related compounds suggest potential therapeutic avenues for this molecule. This document aims to provide an overview of the current knowledge and proposes future research directions and hypothetical protocols for investigating the medicinal potential of this compound.

Source and Chemical Properties

  • Natural Source : this compound is a secondary metabolite found in Alpinia intermedia Gagnep.[1][2]

  • Chemical Class : It belongs to the class of triterpenoids, which are known for their diverse and significant biological activities.

  • Molecular Formula : C₁₅H₂₂O₂

  • Physical Description : Typically supplied as an oil.[3]

  • Solubility : Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Current Research and Potential Applications

Direct experimental evidence detailing the biological activities and medicinal chemistry applications of this compound is not extensively available in peer-reviewed literature. However, studies on the extracts of Alpinia intermedia and other isolated compounds from this plant provide a basis for postulating its potential therapeutic applications.

Extracts from Alpinia intermedia have been shown to possess a range of pharmacological effects, including:

  • Anti-inflammatory activity

  • Analgesic activity

  • Antipyretic activity

  • Cytotoxic effects against various cancer cell lines [4][5]

Other bioactive molecules isolated from Alpinia intermedia, such as alpinetin (B1665720) and intermedin A, have demonstrated significant anti-inflammatory and cytotoxic properties.[4][6][7] The presence of this compound in a plant with these documented bioactivities suggests that it may contribute to the overall therapeutic profile and could be a candidate for further investigation as an anti-inflammatory or anti-cancer agent.

Proposed Future Research and Experimental Protocols

Given the lack of specific data, the following section outlines a hypothetical workflow and experimental protocols for the initial investigation of the medicinal chemistry applications of this compound.

Application Note 1: Preliminary Cytotoxicity Screening

Objective: To evaluate the potential of this compound as an anticancer agent by assessing its cytotoxic effects on a panel of human cancer cell lines.

Proposed Protocol: MTT Assay for Cell Viability

  • Cell Culture : Culture human cancer cell lines (e.g., HeLa, HepG2, AGS, KB, and HL-60) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding : Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for 48 hours.

  • MTT Assay : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

Cell LineIC₅₀ (µM) of this compound
HeLa> 100
HepG275.2
AGS45.8
KB82.1
HL-6025.5

Application Note 2: Anti-inflammatory Activity Assessment

Objective: To investigate the potential anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators in macrophages.

Proposed Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding : Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment : Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Nitrite (B80452) Measurement : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Data Acquisition : Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis : Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound.

Quantitative Data Summary (Hypothetical)

Concentration of this compound (µM)NO Production (% of Control)
195.3
1072.1
5048.6
10025.9

Visualizations

experimental_workflow cluster_extraction Isolation and Identification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization and In Vivo Studies plant Alpinia intermedia Leaves extraction Solvent Extraction (e.g., n-hexane) plant->extraction partition Solvent Partitioning extraction->partition chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) partition->chromatography identification Structure Elucidation (NMR, MS) chromatography->identification cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) identification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production in Macrophages) identification->anti_inflammatory apoptosis Apoptosis Assays (e.g., Flow Cytometry, Western Blot for Caspases) cytotoxicity->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) anti_inflammatory->signaling sar Structure-Activity Relationship (SAR) Studies apoptosis->sar signaling->sar animal_models In Vivo Animal Models (e.g., Xenograft, Carrageenan-induced Edema) sar->animal_models

Caption: A proposed workflow for the investigation of this compound.

hypothetical_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB IκB-NF-κB IKK->NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n iNOS iNOS gene expression NFkB_n->iNOS transcription NO NO Production iNOS->NO Bisabola This compound Bisabola->IKK Bisabola->NFkB_n

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

This compound represents an understudied natural product with potential for medicinal chemistry applications, particularly in the areas of oncology and inflammation. While direct evidence of its bioactivity is currently lacking, the pharmacological profile of its source plant, Alpinia intermedia, provides a strong rationale for further investigation. The proposed experimental workflows and protocols offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future studies focusing on its isolation, biological screening, and mechanism of action are crucial to unlock its potential as a novel therapeutic agent.

References

Application Notes and Protocols: Bisabola-2,10-diene-1,9-dione Solubility in DMSO for Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Bisabola-2,10-diene-1,9-dione in dimethyl sulfoxide (B87167) (DMSO). The information is intended to ensure the accurate and reproducible use of this compound in a variety of research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's general behavior in solution.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]
Appearance Solid (assumed)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
LogP 3.4733[1]

Preparation of this compound Stock Solutions in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for use in biological assays. It is crucial to use anhydrous (water-free) DMSO to minimize compound degradation.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    Volume (L) = 0.001 g / (234.33 g/mol * 0.010 mol/L) = 0.0004267 L = 426.7 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

The following table provides quick reference volumes for preparing various concentrations of this compound stock solutions.

Desired Concentration1 mg5 mg10 mg
1 mM 4.267 mL21.337 mL42.675 mL
10 mM 426.7 µL2.134 mL4.267 mL
50 mM 85.3 µL426.7 µL853.5 µL
Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity. Therefore, the high-concentration DMSO stock solution must be serially diluted.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). This helps to prevent precipitation of the compound when transferring from a high DMSO concentration to an aqueous environment.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. Mix gently by pipetting.

  • Vehicle Control: It is essential to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_10mM 10 mM Stock Solution in DMSO dissolve->stock_10mM intermediate Intermediate Dilution (in culture medium) stock_10mM->intermediate Serial Dilution final Final Dilution in Assay Medium intermediate->final working_solution Working Solution (<0.5% DMSO) final->working_solution vehicle Vehicle Control (DMSO only) final->vehicle add_to_cells Add to Cells working_solution->add_to_cells vehicle->add_to_cells

Figure 1. Workflow for the preparation of this compound working solutions from a DMSO stock.

Storage and Stability

Proper storage of stock solutions is critical to maintain the integrity of the compound.

  • Short-term Storage: For use within the same day, solutions can be kept at room temperature, protected from light.

  • Long-term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Hypothetical Signaling Pathway Inhibition

While the specific molecular targets of this compound are a subject of ongoing research, many natural products with similar structures exhibit anti-inflammatory properties. The following diagram illustrates a hypothetical mechanism where the compound inhibits a generic pro-inflammatory signaling pathway. This is an illustrative example and not experimentally verified for this specific compound.

G cluster_pathway Hypothetical Anti-Inflammatory Action stimulus Pro-inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK/NF-κB) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression cytokines Cytokine Production gene_expression->cytokines compound This compound compound->inhibition inhibition->kinase_cascade

Figure 2. Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.

Experimental Protocol: Determination of Maximum Solubility in DMSO

This protocol describes a method to determine the maximum solubility of this compound in DMSO at room temperature.

Materials
  • This compound

  • Anhydrous DMSO

  • 2 mL screw-cap vials

  • Analytical balance

  • Vortex mixer

  • Thermomixer or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure
  • Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to a pre-weighed 2 mL vial. Record the exact weight.

  • Solvent Addition: Add a known volume of DMSO (e.g., 200 µL) to the vial.

  • Equilibration: Tightly cap the vial and place it on a thermomixer or orbital shaker at a constant speed at 25°C for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Supernatant Dilution: Carefully remove a small aliquot of the clear supernatant (e.g., 10 µL) and dilute it with a known volume of a suitable solvent (e.g., 990 µL of acetonitrile) for HPLC analysis.

  • Quantification: Analyze the diluted sample by a validated HPLC method using a calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the concentration in the original DMSO solution, taking into account the dilution factor. This concentration represents the maximum solubility.

Experimental Protocol: Stability Assessment in DMSO

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time using LC-MS.

Materials
  • 10 mM stock solution of this compound in anhydrous DMSO

  • Internal standard (IS) stock solution in DMSO (a stable, non-reactive compound)

  • Amber glass or polypropylene (B1209903) vials

  • LC-MS system

  • Freezer (-20°C) and incubator (e.g., 40°C for accelerated stability)

Procedure
  • Sample Preparation: Aliquot the 10 mM stock solution into multiple vials for each storage condition and time point.

  • Time Zero (T0) Analysis:

    • Take one aliquot for immediate analysis.

    • Mix a small volume of the stock solution with an equal volume of the internal standard stock solution.

    • Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis.

    • Analyze by LC-MS. This serves as the baseline.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, room temperature, 40°C).

  • Time Point Analysis: At each scheduled time point (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition.

  • Analysis: Prepare and analyze the samples as described for the T0 analysis.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of the compound remaining at each time point relative to T0 using the formula: % Remaining = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100

This data will provide a degradation profile of the compound under different storage conditions.

References

Application Notes and Protocols for the Derivatization of Bisabola-2,10-diene-1,9-dione for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Derivatization of Bisabola-2,10-diene-1,9-dione for SAR studies.

Introduction

This compound is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The presence of two α,β-unsaturated ketone moieties in this compound makes it an attractive scaffold for chemical modification to explore its therapeutic potential. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and structural modifications influence the biological activity of a lead compound. This document provides detailed protocols for the derivatization of this compound and the subsequent evaluation of its analogs to establish a comprehensive SAR profile. The primary focus will be on modifications of the enone systems via Michael addition and carbonyl chemistry, followed by evaluation of cytotoxic and anti-inflammatory activities.

Experimental Workflow

The overall workflow for the derivatization and SAR study of this compound is depicted below. This process involves the synthesis of a focused library of derivatives, followed by purification, characterization, and biological screening.

experimental_workflow start This compound (Starting Material) derivatization Derivatization Reactions (e.g., Michael Addition, Carbonyl Modification) start->derivatization library Library of Derivatives derivatization->library purification Purification (e.g., Chromatography) library->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassays Biological Screening (Cytotoxicity, Anti-inflammatory) characterization->bioassays sar_analysis SAR Analysis bioassays->sar_analysis end Lead Optimization sar_analysis->end

Caption: Experimental workflow for SAR studies of this compound.

Proposed Derivatization Strategies

The reactive sites in this compound are the two α,β-unsaturated ketone systems. These can undergo nucleophilic conjugate addition (Michael addition) at the β-carbon and reactions at the carbonyl carbon.

Michael Addition Reactions

The conjugate addition of various nucleophiles to the enone system can introduce a wide range of functional groups, allowing for the exploration of steric and electronic effects on bioactivity.

General Protocol for Michael Addition:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, CH2Cl2, or EtOH) under an inert atmosphere (N2 or Ar).

  • Add the nucleophile (1.1 to 2.5 equivalents, depending on the reactivity and whether mono- or di-addition is desired).

  • If necessary, add a catalyst or base (e.g., Et3N, DBU, or a Lewis acid) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with saturated NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Proposed Nucleophiles for Michael Addition:

  • Thiols: (e.g., cysteine, glutathione, N-acetylcysteine) to introduce sulfur-containing groups.

  • Amines: (e.g., primary and secondary amines, amino acids) to introduce nitrogen-containing functionalities.

  • Azides: (e.g., sodium azide) for subsequent click chemistry modifications.

  • Cyanide: (e.g., TMSCN) to introduce a nitrile group.

Carbonyl Group Modifications

The carbonyl groups can be targeted to investigate the importance of the ketone functionality for biological activity.

General Protocol for Reductive Amination:

  • Dissolve this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent (e.g., methanol (B129727) or dichloroethane).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 equivalents).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with water or a mild acid.

  • Work up the reaction as described for the Michael addition.

  • Purify the product by column chromatography.

Other Proposed Carbonyl Modifications:

  • Reduction: Reduction of one or both carbonyls to the corresponding alcohols using selective reducing agents (e.g., NaBH4).

  • Wittig Reaction: Conversion of the carbonyl to an exocyclic double bond.

Biological Evaluation Protocols

The synthesized derivatives will be screened for their cytotoxic and anti-inflammatory activities.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Screening: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.

Data Presentation and SAR Analysis

The quantitative data from the biological assays should be summarized in a table to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for this compound Derivatives

CompoundR1R2Cytotoxicity (HeLa) IC50 (µM)Anti-inflammatory (NO Inhibition) IC50 (µM)
Parent HH25.345.8
1a -SCH2CH(NH2)COOHH15.730.2
1b H-SCH2CH(NH2)COOH18.235.1
1c -SCH2CH(NH2)COOH-SCH2CH(NH2)COOH8.915.6
2a -NH(CH2)2OHH35.1> 100
2b H-NH(CH2)2OH40.5> 100
3a -OH (reduced C9)H50.685.3
3b H-OH (reduced C1)65.292.1

SAR Interpretation (Hypothetical):

  • The addition of a cysteine moiety at either C2 or C10 (compounds 1a and 1b ) increases both cytotoxic and anti-inflammatory activity compared to the parent compound.

  • Di-substitution with cysteine (compound 1c ) leads to a significant enhancement in activity, suggesting that both enone systems are important pharmacophores.

  • The introduction of an aminoethanol group (compounds 2a and 2b ) reduces cytotoxicity and abolishes anti-inflammatory activity, indicating that the nature of the substituent at the β-position is critical.

  • Reduction of the carbonyl groups to alcohols (compounds 3a and 3b ) significantly decreases activity, highlighting the importance of the ketone functionality for the observed biological effects.

Signaling Pathway Visualization

The anti-inflammatory activity of bisabolane (B3257923) sesquiterpenoids is often attributed to the inhibition of the NF-κB signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene Induces NO Nitric Oxide (NO) Gene->NO Derivative Bisabolane Derivative Derivative->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of Bisabola-2,10-diene-1,9-dione?

A1: The main challenges in synthesizing this target molecule include:

  • Stereocontrol: Establishing the desired stereochemistry at the two chiral centers, C6 and C7.

  • Regioselectivity: Differentiating and controlling the reactivity of the two carbonyl groups and the two α,β-unsaturated systems.

  • Chemoselectivity: Preventing undesired side reactions such as polymerization, aromatization, or conjugate addition at the wrong position.

  • E/Z Isomerism: Controlling the geometry of the double bonds at C2 and C10.

Q2: Which synthetic strategies are most promising for constructing the core skeleton?

A2: A plausible approach would involve a convergent synthesis where the cyclohexanedione core and the side chain are synthesized separately and then coupled. Key reactions could include:

  • A Michael addition of a suitable nucleophile to a pre-functionalized cyclohexenone.

  • An aldol (B89426) condensation to build the α,β-unsaturated ketone functionality.

  • A Wittig or Horner-Wadsworth-Emmons reaction to introduce the diene system with control over the double bond geometry.

Q3: How can I control the stereochemistry at the C7 position?

A3: The stereochemistry at C7 can be influenced by several factors:

  • Chiral auxiliaries: Employing a chiral auxiliary on the side chain or the cyclohexanedione precursor to direct the approach of the reactants.

  • Substrate control: The inherent stereochemistry of a cyclic precursor can influence the stereochemical outcome of subsequent reactions.

  • Catalytic asymmetric methods: Using a chiral catalyst (e.g., a chiral amine for a Michael addition or a chiral Lewis acid for an aldol reaction) can induce enantioselectivity.

Q4: What are the common side reactions to watch out for?

A4: Common side reactions include:

  • 1,4-addition vs. 1,2-addition: Nucleophiles can add to the carbonyl carbon (1,2-addition) or the β-carbon of the enone (1,4-addition). Reaction conditions (temperature, solvent, nature of the nucleophile) can be optimized to favor the desired addition.

  • Over-oxidation or reduction: When modifying the carbonyl groups, it's crucial to use selective reagents to avoid affecting the other functional groups.

  • Epimerization: The stereocenter at C6, being α to a carbonyl group, is susceptible to epimerization under basic or acidic conditions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Key Coupling Step
Symptom Possible Cause Suggested Solution
Approximately 1:1 mixture of diastereomersInsufficient facial bias during the nucleophilic attack.1. Change the catalyst: If using a chiral catalyst, screen different ligands or catalyst loadings. 2. Modify the substrate: Introduce a bulky protecting group to sterically hinder one face of the molecule. 3. Vary reaction conditions: Lowering the reaction temperature can often improve diastereoselectivity.
Formation of an unexpected diastereomerThe chosen chiral auxiliary or catalyst has an unexpected directing effect.1. Use the opposite enantiomer of the chiral auxiliary or catalyst. 2. Consult computational models to predict the transition state energies for the formation of different diastereomers.
Problem 2: Poor Regioselectivity in Enone Formation
Symptom Possible Cause Suggested Solution
Formation of a mixture of regioisomeric enonesNon-specific enolate formation.1. Use a directed aldol condensation: Employ a pre-formed silyl (B83357) enol ether or a lithium enolate generated under kinetic control (e.g., using LDA at low temperature). 2. Protecting group strategy: Protect one of the carbonyl groups to ensure that enolization occurs at the desired position.
No reaction or low yieldSteric hindrance around the reaction center or incorrect base/acid strength.1. Screen different bases/acids: A stronger or weaker base/acid may be required to promote the reaction without causing decomposition. 2. Increase reaction temperature: If the reaction is sluggish, gentle heating may be necessary, but monitor for side reactions.

Experimental Protocols

Note: These are generalized protocols that should be adapted and optimized for the specific substrates used in the synthesis of this compound.

Protocol 1: Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric conjugate addition of a nucleophile to a cyclohexenone derivative using a chiral organocatalyst.

  • To a stirred solution of the cyclohexenone derivative (1.0 eq) and the nucleophile (1.2 eq) in an anhydrous, aprotic solvent (e.g., toluene, CH2Cl2) at -20 °C, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq).

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol outlines a general procedure for the stereoselective formation of an (E)-alkene from an aldehyde.

  • To a suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the phosphonate (B1237965) reagent (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

  • Confirm the stereochemistry of the double bond by 1H NMR spectroscopy (coupling constants) and/or NOE experiments.

Visualizations

G cluster_retro Retrosynthetic Analysis Target This compound Key_Intermediate Functionalized Cyclohexanedione Target->Key_Intermediate Disconnect C7-C8 Side_Chain Chiral Side Chain Precursor Target->Side_Chain Disconnect C7-C8 Building_Blocks Simple Starting Materials Key_Intermediate->Building_Blocks Ring Formation Side_Chain->Building_Blocks Functional Group Interconversion G Start Low Diastereoselectivity Observed Check_Temp Was the reaction run at low temperature? Start->Check_Temp Lower_Temp Decrease reaction temperature (-78 °C) Check_Temp->Lower_Temp No Check_Catalyst Is a chiral catalyst/auxiliary being used? Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Screen_Catalysts Screen different chiral catalysts or auxiliaries Check_Catalyst->Screen_Catalysts Yes End Improved Diastereoselectivity Check_Catalyst->End No, implement one Modify_Substrate Consider modifying the substrate to enhance steric bias Screen_Catalysts->Modify_Substrate Modify_Substrate->End

Technical Support Center: Optimizing Extraction of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Bisabola-2,10-diene-1,9-dione from plant material, believed to be primarily sourced from species such as Alpinia intermedia.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Question 1: Why is the extraction yield of this compound lower than expected?

Answer: Low extraction yield can be attributed to several factors. Firstly, the choice of solvent is critical; this compound, a triterpenoid (B12794562), has specific solubility characteristics. Solvents like chloroform, dichloromethane, ethyl acetate (B1210297), and acetone (B3395972) are generally suitable. The polarity of the solvent significantly impacts extraction efficiency. Secondly, inadequate grinding of the plant material can limit solvent penetration due to a smaller surface area, thus reducing the yield.[1][2] Another key factor is the extraction time and temperature. Insufficient extraction time will not allow for complete dissolution of the target compound, while excessively high temperatures may lead to its degradation.[3][4][5]

Question 2: The crude extract contains a high level of impurities. How can this be resolved?

Answer: A high impurity level in the crude extract is a common issue. To address this, a multi-step approach is recommended. Initially, a pre-extraction wash of the plant material with a non-polar solvent like n-hexane can remove lipids and other non-polar impurities.[1] Subsequently, employing a selective extraction solvent with optimal polarity for this compound can minimize the co-extraction of unwanted compounds. For purification of the crude extract, column chromatography using adsorbents like silica (B1680970) gel or macroporous resins (e.g., AB-8) is an effective method.[6] A stepwise elution with a gradient of solvents of increasing polarity can separate the desired compound from impurities.

Question 3: There is a noticeable degradation of this compound during the extraction process. What are the likely causes and solutions?

Answer: Degradation of the target compound is often due to excessive heat or prolonged exposure to certain solvents or pH conditions.[3][4][5] Triterpenoids can be sensitive to high temperatures. If using heat-reflux or Soxhlet extraction, ensure the temperature does not exceed the stability limit of the compound.[7] Consider using non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can often be performed at lower temperatures and for shorter durations.[8][9][10][11] Additionally, ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation reactions.

Question 4: The extraction process is taking too long. How can the extraction time be reduced without compromising the yield?

Answer: To reduce extraction time while maintaining a good yield, modern extraction techniques are highly recommended. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are known to significantly shorten the extraction period compared to conventional methods like maceration or Soxhlet extraction.[8][9][10][11][12][13] These methods use ultrasonic waves or microwaves to disrupt the plant cell walls, facilitating faster solvent penetration and compound release.[14] Optimizing parameters such as ultrasonic/microwave power, and using a higher solvent-to-solid ratio can further enhance the extraction speed.[15][16]

Frequently Asked Questions (FAQs)

What is the recommended particle size for the plant material before extraction?

A finer particle size generally leads to a better extraction yield as it increases the surface area for solvent contact.[2][17] However, extremely fine powders can sometimes lead to difficulties in filtration or floating in the solvent, which may hinder effective extraction.[18] A particle size of 0.2 mm to 1.0 mm is often a good starting point.[19]

Which solvent system is best for extracting this compound?

The optimal solvent will depend on the specific plant matrix. Generally, for triterpenoids, solvents of medium polarity such as ethanol (B145695), methanol, chloroform, and ethyl acetate are effective.[1][20] Ethanol is often a good choice due to its effectiveness and lower toxicity. It is recommended to perform small-scale trials with a few different solvents and solvent concentrations (e.g., 70-95% ethanol) to determine the best option for your specific plant material.

What are the advantages of Ultrasound-Assisted Extraction (UAE) for this compound?

UAE offers several advantages, including reduced extraction time, lower solvent consumption, and often higher yields compared to conventional methods.[8][9][10][21] It is also a less energy-intensive process and can be performed at lower temperatures, which is beneficial for thermally sensitive compounds like some triterpenoids.[14]

How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of triterpenoids.[22][23][24][25] A suitable HPLC column (e.g., C18 or C30) and a detector such as a UV or Charged Aerosol Detector (CAD) can be used.[24] It is essential to use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Data Presentation

Table 1: Example of Extraction Parameter Optimization for this compound

Extraction MethodSolvent (Ethanol conc.)Temperature (°C)Time (min)Solvent-to-Solid Ratio (mL/g)Example Yield (mg/g)
Maceration70%25144020:12.5
Soxhlet95%8036030:14.8
UAE80%503025:16.2
MAE80%701525:16.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will vary depending on the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Alpinia intermedia) at 40-50°C to a constant weight. Grind the dried material to a fine powder (particle size of approximately 0.5 mm).

  • Extraction:

    • Place 10 g of the powdered plant material into a 500 mL Erlenmeyer flask.

    • Add 250 mL of 80% ethanol (a 25:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 50°C.[26]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Drying and Storage: Dry the resulting crude extract in a vacuum oven to obtain a solid residue. Store the extract at -20°C for further analysis and purification.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
  • Preparation of the Extract: Dissolve the crude extract obtained from Protocol 1 in a small amount of 25% ethanol.

  • Column Packing and Equilibration:

    • Pack a glass column with AB-8 macroporous resin.

    • Equilibrate the column by washing it with deionized water followed by 25% ethanol.[6]

  • Loading and Washing:

    • Load the dissolved extract onto the column.

    • Wash the column with deionized water to remove highly polar impurities.

    • Subsequently, wash with 25% ethanol to remove moderately polar impurities.

  • Elution: Elute the target compound, this compound, from the column using 75% ethanol.[6][26]

  • Concentration and Analysis: Collect the 75% ethanol fraction, concentrate it using a rotary evaporator, and dry it to obtain the purified extract. Analyze the purity of the extract using HPLC.

Visualizations

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Harvesting Harvest Plant Material Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Extraction Solid-Liquid Extraction (e.g., UAE, MAE, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_Compound Purified This compound Purification->Pure_Compound Analysis HPLC Analysis Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Q1 Is the plant material finely ground? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the extraction solvent optimal? A1_Yes->Q2 Sol1 Grind to a finer particle size (0.2-1.0 mm) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are time and temperature adequate? A2_Yes->Q3 Sol2 Test different solvents (e.g., 70-95% Ethanol) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the solvent-to-solid ratio sufficient? A3_Yes->Q4 Sol3 Increase time/temperature or switch to UAE/MAE A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Yield Optimized A4_Yes->End Sol4 Increase solvent volume (e.g., 25:1 mL/g) A4_No->Sol4 Sol4->End

Caption: Troubleshooting logic for low extraction yield of this compound.

References

stability issues and proper storage of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bisabola-2,10-diene-1,9-dione. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the proper storage and handling of this compound in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed vial at 2-8°C.[1] Under these conditions, the product can be stored for up to 24 months.[1] It is advisable to minimize exposure to light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: Whenever possible, solutions should be prepared fresh on the day of use.[1] If it is necessary to prepare stock solutions in advance, we recommend dissolving the compound in an appropriate solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1] The stock solution should be aliquoted into single-use vials, tightly sealed, and stored at -20°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.

Q3: My compound appears to have precipitated out of my stock solution upon storage at -20°C. What should I do?

A3: Before use, and prior to opening the vial, allow your product to equilibrate to room temperature for at least one hour.[1] Gently vortex the vial to ensure the compound is fully dissolved. If precipitation persists, gentle warming in a water bath may be necessary. Always visually inspect the solution for complete dissolution before use in experiments.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?

A4: Yes, inconsistent results can be due to the degradation of the compound in the aqueous environment of cell culture media. The stability of sesquiterpenoids can be influenced by factors such as pH, temperature, and the presence of cellular enzymes. It is recommended to determine the half-life of this compound in your specific experimental conditions. Consider replenishing the compound with every media change, typically every 2-3 days for long-term experiments.

Q5: What are the potential degradation pathways for this compound?

A5: As a bisabolane (B3257923) sesquiterpenoid, this compound may be susceptible to degradation through oxidation, hydrolysis (especially at non-neutral pH), and isomerization, particularly if exposed to light, heat, or acidic/basic conditions. Forced degradation studies can help to identify the likely degradation products and pathways.

II. Troubleshooting Guides

This section provides guidance on specific issues that may arise during the handling and use of this compound.

Issue 1: Poor Solubility in Aqueous Buffers
  • Symptom: Visible precipitation or cloudiness when diluting a stock solution into aqueous buffers or cell culture media.

  • Possible Cause: this compound is a lipophilic molecule with low water solubility.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and precipitation.

    • Use of Surfactants or Solubilizing Agents: Consider the use of a small, biocompatible amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to improve solubility.

    • Sonication: Gentle sonication of the solution in a water bath can aid in dissolving the compound.

    • Preparation of a More Dilute Stock Solution: If solubility issues persist, preparing a more dilute stock solution in the organic solvent may help when further diluting into the aqueous phase.

Issue 2: Loss of Compound Activity in Long-Term Experiments
  • Symptom: A decrease in the expected biological effect of the compound over time in a multi-day experiment.

  • Possible Cause: Degradation of this compound in the experimental medium at 37°C.

  • Troubleshooting Steps:

    • Stability Assessment: Perform a stability study of the compound in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 8, 24, 48 hours) by HPLC to quantify the remaining parent compound.

    • Frequent Media Changes: Replenish the media containing a fresh preparation of the compound every 24-48 hours.

    • Protect from Light: Ensure that the cell culture plates are protected from light, as some sesquiterpenoids are light-sensitive.

Issue 3: Inconsistent Chromatographic Peak Area/Height
  • Symptom: Variability in the peak area or height of this compound when analyzing multiple samples by HPLC.

  • Possible Cause: Adsorption of the compound to plasticware or incomplete dissolution.

  • Troubleshooting Steps:

    • Use of Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips.

    • Thorough Mixing: Ensure complete dissolution and homogeneity of the solution by vortexing before each injection.

    • Solvent Check: Verify that the compound is fully soluble in the injection solvent. If necessary, adjust the solvent composition.

III. Data on Stability

Stress ConditionExpected Stability of Bisabolane SesquiterpenoidsPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely to be unstable.Isomerization products, hydration products, or other rearrangement products.
Basic (e.g., 0.1 M NaOH) May be unstable, potential for hydrolysis or rearrangement.Hydrolysis products if ester functionalities are present, or other degradation products.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.Epoxides, hydroxylated derivatives, or other oxidation products.
Thermal (e.g., 60°C) Generally stable, but prolonged exposure may lead to degradation.Isomers or other thermal degradation products.
Photolytic (e.g., UV light) May be susceptible to photodegradation.Isomers, cyclization products, or other photoproducts.

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, neutralize an aliquot of the sample with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. At each time point, neutralize an aliquot of the sample with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Analyze aliquots at defined time points by HPLC.

  • Thermal Degradation: Place a solid sample of the compound and a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C). Analyze samples at defined time points.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile (B52724) is often a good starting point for sesquiterpenoids.

Protocol 2: Assessment of Stability in Cell Culture Medium
  • Prepare a Spiked Medium: Prepare a solution of this compound in your specific cell culture medium at the final experimental concentration.

  • Incubation: Aliquot the spiked medium into sterile, sealed vials and place them in a 37°C, 5% CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove a vial from the incubator.

  • Sample Preparation: Immediately process the sample by precipitating proteins (e.g., by adding 3 volumes of cold acetonitrile), centrifuging, and collecting the supernatant.

  • HPLC or LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of the compound versus time to determine its degradation kinetics and half-life in the cell culture medium.

V. Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results Observed check_storage Verify Proper Storage of Solid Compound and Stock Solutions (2-8°C for solid, -20°C for aliquoted stocks) start->check_storage check_solubility Assess Solubility in Experimental Medium (Visual inspection for precipitation) check_storage->check_solubility stability_assay Perform Stability Assay in Experimental Medium (HPLC/LC-MS analysis over time) check_solubility->stability_assay degradation_confirmed Significant Degradation Confirmed? stability_assay->degradation_confirmed no_degradation Minimal Degradation degradation_confirmed->no_degradation No optimize_conditions Optimize Experimental Conditions degradation_confirmed->optimize_conditions Yes troubleshoot_other Investigate Other Experimental Variables (e.g., cell health, reagent quality, assay protocol) no_degradation->troubleshoot_other end Consistent Results Achieved troubleshoot_other->end frequent_dosing Implement More Frequent Dosing or Media Changes optimize_conditions->frequent_dosing protect_from_light Protect Experiment from Light optimize_conditions->protect_from_light frequent_dosing->end protect_from_light->end

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially related to the stability of this compound.

Potential Anti-inflammatory Signaling Pathway

Potential Anti-inflammatory Signaling Pathway of Bisabolane Sesquiterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive degrades, releasing NFkB_IkB NF-κB-IκBα Complex NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to Bisabola This compound Bisabola->IKK Inhibits Bisabola->IkB Prevents Degradation Bisabola->NFkB_active Inhibits Translocation DNA DNA NFkB_active->DNA Inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_genes activates transcription

Caption: A representative diagram of the NF-κB signaling pathway, indicating potential points of inhibition by bisabolane-type sesquiterpenoids like this compound.

References

preventing degradation of Bisabola-2,10-diene-1,9-dione during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Bisabola-2,10-diene-1,9-dione during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Compound Degradation Upon Storage Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the dienone system. Sesquiterpenoids are known to be susceptible to oxidation.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use vials with airtight septa. For long-term storage, flush the vial with an inert gas before sealing.
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions and degradation. Terpenoids are known to be light-sensitive.Store the compound in amber vials or wrap vials in aluminum foil to protect from light. Work with the compound in a dimly lit area or use filtered light when possible.
Thermal Degradation: Elevated temperatures can accelerate degradation pathways.Store the compound at low temperatures, such as -20°C or -80°C, as recommended by suppliers.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Inconsistent Results in Biological Assays Michael Addition: The α,β-unsaturated dione (B5365651) system is a Michael acceptor and can react with nucleophiles present in biological media, such as amino acids (e.g., cysteine in proteins) or glutathione.- Perform control experiments to assess the stability of the compound in the specific assay medium. - Consider using a simplified buffer system for initial experiments. - Protect the α,β-unsaturated system through derivatization if the assay allows, and deprotect it just before the experiment.
Reaction with Solvents: Protic solvents (e.g., methanol, water) can potentially participate in degradation reactions, especially at non-neutral pH.Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions. Prepare solutions fresh before each experiment whenever possible.
Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS) Formation of Degradation Products: Oxidation, photodegradation, or reaction with media components can lead to the formation of new chemical species.- Analyze a freshly prepared sample as a reference. - Use HPLC with a photodiode array (PDA) detector to assess peak purity. - Employ LC-MS to identify the mass of the unexpected peaks and infer their structures.
On-Column Degradation (GC-MS): High temperatures in the GC inlet can cause thermal degradation of the analyte.- Use a lower inlet temperature if possible. - Consider derivatization to increase thermal stability. - Use HPLC-MS as an alternative analytical technique that operates at lower temperatures.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the optimal temperature for storing this compound? A1: For long-term stability, it is recommended to store this compound at -20°C or -80°C.[1]

  • Q2: How should I handle the compound to prevent oxidation? A2: Handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line with nitrogen or argon gas. If these are not available, work quickly and minimize exposure to air. Use degassed solvents for preparing solutions.

  • Q3: Is it necessary to protect the compound from light? A3: Yes, as a terpenoid with a conjugated system, it is susceptible to photodegradation. Always store it in light-protecting containers like amber vials and minimize light exposure during experiments.

Experimental Procedures

  • Q4: Which solvents are recommended for dissolving this compound? A4: High-purity, anhydrous aprotic solvents such as DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are suitable for dissolving the compound.[1] For biological assays, DMSO is commonly used, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent effects.

  • Q5: How can I monitor the degradation of my compound during an experiment? A5: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV or MS detector to monitor the purity of your compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.

  • Q6: What should I do if I suspect my compound is degrading in my cell culture medium? A6: To confirm degradation, incubate the compound in the cell culture medium for the duration of your experiment without cells. Analyze the sample at different time points using HPLC to track its stability. If degradation is confirmed, you may need to reduce the incubation time, use a different medium, or protect the reactive functional groups of the compound.

Data Presentation

Table 1: Illustrative Degradation of this compound under Various Conditions

Disclaimer: The following data are illustrative and based on the known chemical properties of sesquiterpenoids and α,β-unsaturated ketones. Specific experimental validation for this compound is required.

Condition Time (hours) Remaining Compound (%) Notes
Storage at -20°C (Inert Atmosphere, Dark) 720 (30 days)>99%Recommended storage condition.
Storage at 4°C (Inert Atmosphere, Dark) 720 (30 days)~95%Suitable for short-term storage.
Storage at Room Temperature (Air, Light) 24<50%Demonstrates significant degradation due to oxidation and photodegradation.
Incubation in Aqueous Buffer (pH 5.0, 37°C) 24~90%Relatively stable in acidic conditions.
Incubation in Aqueous Buffer (pH 7.4, 37°C) 24~75%Moderate degradation at physiological pH.
Incubation in Aqueous Buffer (pH 8.5, 37°C) 24~50%Increased degradation in basic conditions.
Incubation in Cell Culture Medium (with 10% FBS, 37°C) 24~60%Potential for Michael addition with nucleophiles in the medium.

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions under an Inert Atmosphere

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Setting up the Inert Atmosphere:

    • Assemble the dried glassware (e.g., a round-bottom flask with a magnetic stir bar) and seal it with a rubber septum.

    • Connect the flask to a Schlenk line or use a balloon filled with inert gas.

    • Purge the flask with the inert gas for 5-10 minutes by using an inlet needle for the gas and an outlet needle to vent the air.

    • Remove the outlet needle to maintain a positive pressure of the inert gas.

  • Preparing the Stock Solution:

    • Weigh the required amount of this compound in a tared vial inside a glovebox or quickly in the air if a glovebox is unavailable.

    • Transfer the solid to the prepared flask under a positive flow of inert gas.

    • Add the desired volume of anhydrous, degassed solvent to the flask using a gas-tight syringe.

    • Stir the solution until the compound is fully dissolved.

  • Storage of the Stock Solution:

    • If the stock solution is not for immediate use, transfer it via a cannula or a gas-tight syringe into a pre-dried vial sealed with a septum.

    • Flush the headspace of the vial with inert gas before sealing.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Degradation by HPLC

  • Sample Preparation:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • At specified time points during your experiment, take an aliquot of your experimental sample.

    • Quench any ongoing reaction if necessary (e.g., by adding a quenching agent or rapidly changing the pH).

    • If the sample contains proteins or other macromolecules, perform a protein precipitation step (e.g., by adding cold acetonitrile) and centrifuge to collect the supernatant.

    • Dilute the supernatant to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (determine by UV-Vis scan) and/or a mass spectrometer.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

    • Monitor the appearance and increase of new peaks, which indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Solution Prep cluster_experiment Experimentation cluster_analysis Analysis start Start: Obtain this compound dry_glassware Oven-dry Glassware start->dry_glassware prep_inert Prepare Inert Atmosphere (Ar/N2) start->prep_inert weigh Weigh Compound dry_glassware->weigh prep_inert->weigh dissolve Dissolve in Anhydrous/Degassed Solvent weigh->dissolve run_exp Perform Experiment dissolve->run_exp sampling Collect Aliquots at Time Points run_exp->sampling analyze Analyze by HPLC/LC-MS sampling->analyze end End: Evaluate Stability analyze->end

Caption: Experimental workflow for handling this compound.

degradation_pathways cluster_stressors Stress Factors cluster_products Degradation Products compound This compound photo_prod Photodegradation Products compound->photo_prod Photodegradation ox_prod Oxidized Products compound->ox_prod Oxidation michael_adduct Michael Adducts compound->michael_adduct Michael Addition hydrolysis_prod Hydrolysis/Rearrangement Products compound->hydrolysis_prod Hydrolysis/ Rearrangement light Light (UV) light->photo_prod oxygen Oxygen (Air) oxygen->ox_prod nucleophiles Nucleophiles (e.g., R-SH) nucleophiles->michael_adduct ph Non-neutral pH ph->hydrolysis_prod heat Heat heat->photo_prod heat->ox_prod heat->hydrolysis_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of Bisabola-2,10-diene-1,9-dione, with a focus on addressing the causes of low yield.

Frequently Asked Questions (FAQs)

Q1: My overall recovery of this compound after column chromatography is significantly lower than expected. What are the primary causes?

Low recovery is a common issue when purifying sensitive compounds like this compound, which is a bisabolane (B3257923) sesquiterpenoid. The low yield can often be attributed to several factors:

  • Compound Volatility : Sesquiterpenoids can be volatile. Yield may be lost during solvent evaporation steps, especially if excessive heat or high vacuum is applied. It is recommended to use a rotary evaporator at low temperatures and moderate vacuum.[1]

  • Irreversible Adsorption : The dione (B5365651) functionality can lead to strong, sometimes irreversible, adsorption onto the stationary phase, particularly with highly active silica (B1680970) gel. This is a known issue where active sites on the stationary phase bind the compound permanently.[1] Consider deactivating the silica gel with a small amount of a modifier like triethylamine (B128534) in your mobile phase to mitigate this.[1]

  • Degradation on Stationary Phase : The α,β-unsaturated ketone systems in the molecule are susceptible to degradation, which can be catalyzed by the acidic nature of standard silica gel. This can lead to isomerization or decomposition during purification.[2]

  • Improper Sample Handling : Delays between extraction and purification can increase the chances of compound degradation.[1]

Q2: My purified fractions show new spots on TLC or new peaks in LC-MS, suggesting the target compound has degraded. What degradation pathways are likely?

This compound's structure contains two key reactive moieties: a diene and two α,β-unsaturated ketone systems. This makes it susceptible to several degradation pathways:

  • Polymerization : The conjugated system in α,β-unsaturated ketones is inherently reactive and can undergo free-radical polymerization.[3] This can be initiated by heat, light, or trace radical species like peroxides from aged solvents.[3] This often results in an insoluble or viscous oil that is difficult to characterize.

  • Photodegradation : Exposure to light, especially UV, can induce degradation. The extensive conjugation in the molecule makes it a potential chromophore. Photodegradation can lead to complex mixtures of byproducts.[4][5][6] It is advisable to protect the compound from light by using amber vials or covering glassware with aluminum foil.

  • Isomerization : Acidic conditions, such as those on a standard silica gel column, can cause the double bond to isomerize, leading to a different, potentially more stable, isomer.[2] This would result in a new compound with a similar mass but different chromatographic and spectroscopic properties.

Q3: How can I improve the separation of this compound from closely eluting impurities?

Co-elution is a frequent challenge, especially when purifying compounds from complex mixtures.[1] To improve separation and purity, consider the following strategies:

  • Optimize the Mobile Phase :

    • Gradient Elution : Employ a shallow gradient of a polar modifier (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[1] This can significantly improve the resolution of compounds with similar polarities.

    • Alternative Solvents : Ethyl acetate (B1210297) can interfere with UV detection at lower wavelengths (198-220 nm) where terpenes are often detected.[1] Consider replacing it with solvents that have better UV transparency, such as acetone (B3395972) or methyl t-butyl ether (MTBE).[1]

    • Ternary Systems : Adding a third solvent can alter the selectivity of the mobile phase. A combination of hexane, dichloromethane (B109758) (DCM), and ethyl acetate, for example, can sometimes resolve difficult separations.[1]

  • Change the Stationary Phase : If optimizing the mobile phase is insufficient, consider an alternative stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for compounds sensitive to acid.[1][7] For very challenging separations, reverse-phase chromatography (e.g., C18 silica) may provide a different selectivity.

  • Reduce Column Loading : Overloading the column is a common cause of poor separation.[1] Reduce the amount of crude material loaded to improve resolution.

Q4: What are the best practices for handling and storing purified this compound to prevent yield loss and degradation?

Proper handling and storage are critical for maintaining the integrity and yield of α,β-unsaturated ketones.[3]

  • Storage Conditions : Store the purified compound at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[8]

  • Solvent Choice : The compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[8] For long-term storage, choose a solvent that is free of peroxides. If making stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[8]

  • Prevent Polymerization : If polymerization during storage is a concern, consider adding a small amount of a radical inhibitor like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ).[3]

  • Equilibration : Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation of moisture into the sample.[8]

Troubleshooting and Data Tables

Table 1: Troubleshooting Low Purification Yield
Problem Potential Cause Recommended Solution
Low Mass Balance Volatility: Compound lost during solvent evaporation.Use a rotary evaporator at low temperature (<30°C) and moderate vacuum.[1]
Irreversible Adsorption: Strong binding to silica gel.Deactivate silica with triethylamine or switch to a different stationary phase like alumina.[1][7]
Degradation During Purification Acid Sensitivity: Compound degrades on acidic silica gel.Use neutral or basic alumina, or deactivated silica gel. Consider reverse-phase chromatography.
Polymerization: Formation of insoluble oils/solids.Avoid high temperatures. Use fresh, peroxide-free solvents. Work quickly.[3]
Photodegradation: Compound is light-sensitive.Protect all solutions and fractions from light using amber glass or aluminum foil.[4]
Poor Separation Co-elution: Impurities have similar polarity.Optimize the mobile phase with a shallow gradient or a ternary solvent system.[1]
Column Overload: Too much sample loaded for the column size.Reduce the sample load to improve resolution.[1]
Table 2: Mobile Phase Optimization for Terpene Dione Purification
Solvent System Type Example Application Notes
Standard Binary (Normal Phase) Hexane / Ethyl AcetateA good starting point. A shallow gradient (e.g., 0-20% Ethyl Acetate) is often effective.[1][7]
UV-Transparent Binary (Normal Phase) Hexane / MTBE or Hexane / AcetoneRecommended if using low-wavelength UV detection to avoid mobile phase absorbance.[1]
Ternary System (Normal Phase) Hexane / DCM / Ethyl AcetateCan provide unique selectivity to resolve difficult-to-separate spots.
Modified System (Normal Phase) Hexane / Ethyl Acetate + 0.1% TriethylamineThe amine deactivates acidic sites on the silica gel, preventing degradation and tailing.[1]
Reverse Phase Acetonitrile / Water or Methanol / WaterUseful if normal phase fails; separates based on hydrophobicity rather than polarity.

Experimental Protocols

Protocol: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation and maximize the recovery of this compound.

  • Preparation of the Stationary Phase:

    • Choose an appropriate stationary phase. Standard silica gel (40-63 µm) is a starting point. If degradation is suspected, use deactivated silica gel.

    • To deactivate silica gel, prepare a slurry of the silica in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.1% triethylamine. Let it stand for 30 minutes before packing the column.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[8]

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Column Packing and Elution:

    • Pack the column with the prepared silica slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by flushing with at least 2-3 column volumes of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin elution with a non-polar solvent system (e.g., Hexane with 1-2% Ethyl Acetate).

    • Employ a slow, shallow gradient, gradually increasing the polarity. Monitor the elution using a fraction collector and TLC analysis. A suggested gradient might be 2% to 20% Ethyl Acetate over 20-30 column volumes.

  • Fraction Analysis and Pooling:

    • Analyze collected fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid, which is good for terpenes).

    • Pool the fractions containing the pure product based on the TLC analysis.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator at a low temperature (≤30°C).

    • Once the bulk of the solvent is removed, place the sample under high vacuum for a short period to remove residual solvent, but avoid prolonged exposure to prevent loss of a volatile product.

  • Storage:

    • Immediately transfer the purified oil to a pre-weighed amber vial, flush with argon or nitrogen, seal tightly, and store at -20°C.[8]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in Min. Solvent or Dry Load crude->dissolve load Load Sample dissolve->load pack Pack Column (Deactivated Silica) pack->load elute Elute with Shallow Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent (Low Temp) pool->evap product Pure Product evap->product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Low Yield Observed q1 Is mass balance poor? (Product lost, not in other fractions) start->q1 q2 Are there many new spots/peaks? (Degradation) q1->q2 No sol1 Cause: Irreversible Adsorption / Volatility Solution: - Use deactivated silica/alumina - Evaporate solvent at low temp q1->sol1 Yes q3 Is separation poor? (Co-elution) q2->q3 No sol2 Cause: On-Column Degradation Solution: - Use deactivated/neutral stationary phase - Protect from light - Use fresh solvents q2->sol2 Yes sol3 Cause: Suboptimal Conditions Solution: - Optimize mobile phase (shallow gradient) - Reduce sample load - Try different stationary phase q3->sol3 Yes end Improved Yield q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting low purification yield.

References

Technical Support Center: Refinement of NMR Spectroscopy for Bisabola-2,10-diene-1,9-dione Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the structural elucidation of Bisabola-2,10-diene-1,9-dione and related bisabolane-type sesquiterpenoids using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections offer solutions to common experimental challenges, detailed experimental protocols, and reference data from closely related compounds.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for bisabolane-type sesquiterpenoids.

1.1 Poor Signal-to-Noise Ratio (S/N)

  • Question: My ¹H NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify peaks corresponding to my compound. What can I do?

  • Answer:

    • Increase Sample Concentration: If sample availability permits, increasing the concentration is the most direct way to improve S/N.

    • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the NS will increase the S/N by a factor of approximately 1.4. Be mindful that this will also increase the experiment time.

    • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, often by a factor of 3-4, allowing for good quality spectra on much smaller sample quantities.

    • Check Shimming: Poor magnetic field homogeneity can lead to broad lineshapes and reduced peak height. Re-shimming the spectrometer can improve S/N.

    • Optimize Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe. An inaccurate pulse width can lead to a loss of signal.

1.2 Peak Broadening

  • Question: The peaks in my ¹H NMR spectrum are broad, which obscures coupling information. What are the possible causes and solutions?

  • Answer:

    • Poor Shimming: Inhomogeneous magnetic fields are a common cause of broad peaks. Careful shimming of the spectrometer is crucial for obtaining sharp lines.

    • High Sample Concentration: Very concentrated samples can be viscous, leading to shorter relaxation times and broader signals. Diluting the sample may resolve this issue.

    • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening. Using a chelating agent like EDTA or filtering the sample through a small plug of silica (B1680970) gel can sometimes remove these impurities.

    • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened peaks. Acquiring the spectrum at different temperatures (both higher and lower) can help to either sharpen the signals by averaging the conformations or by "freezing out" a single conformer.

1.3 Overlapping Signals in ¹H NMR

  • Question: The proton signals in my spectrum are heavily overlapped, especially in the aliphatic region, making interpretation of coupling patterns impossible. How can I resolve these signals?

  • Answer:

    • Change the Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ are known to induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) which can be very effective at resolving overlapping signals.

    • Higher Magnetic Field: If accessible, using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

    • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing you to trace out spin systems even when signals are overlapped in the 1D spectrum.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since the ¹³C spectrum has a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the attached carbon.

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons of a specific fragment of the molecule.

Section 2: Frequently Asked Questions (FAQs)

2.1 Sample Preparation and Data Acquisition

  • Q1: What is the recommended solvent and concentration for NMR analysis of this compound?

  • A1: Chloroform-d (CDCl₃) is a common and effective solvent for bisabolane-type sesquiterpenoids. A sample concentration of 5-10 mg in 0.5-0.6 mL of solvent is generally sufficient for standard 1D and 2D NMR experiments on a modern spectrometer (e.g., 400-600 MHz).

  • Q2: I see a large, broad peak around 1.5-1.6 ppm in my CDCl₃ spectrum. What is it?

  • A2: This is likely the residual water peak in your deuterated solvent. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton-deuterium exchange. To minimize this peak, use fresh, high-quality deuterated solvent and dry your NMR tube and glassware thoroughly.

  • Q3: How can I identify exchangeable protons, such as hydroxyl groups, in my spectrum?

  • A3: The D₂O exchange experiment mentioned above is the standard method. After adding D₂O, any peak corresponding to an exchangeable proton (like -OH or -NH) will disappear or significantly decrease in intensity.

2.2 Spectral Interpretation

  • Q4: What are the expected chemical shift ranges for the key protons and carbons in a bisabolane-type sesquiterpenoid like this compound?

  • A4: Based on data from structurally similar compounds, you can expect the following:

    • ¹H NMR:

      • Methyl protons on double bonds: ~1.7 - 2.2 ppm

      • Aliphatic methyl protons: ~0.9 - 1.3 ppm

      • Methylene and methine protons: ~1.5 - 3.0 ppm

      • Olefinic protons: ~5.0 - 7.0 ppm

    • ¹³C NMR:

      • Methyl carbons: ~15 - 30 ppm

      • Methylene and methine carbons: ~20 - 50 ppm

      • Olefinic carbons: ~110 - 160 ppm

      • Carbonyl carbons (ketones): ~190 - 210 ppm

  • Q5: I am having trouble distinguishing between two possible isomers. Which NMR experiment is most helpful for determining stereochemistry?

  • A5: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the most powerful NMR experiments for determining stereochemistry. These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. The presence or absence of specific cross-peaks can provide crucial information about the relative configuration of stereocenters.

Section 3: Data Presentation

Note: As of the last update, a complete, assigned NMR dataset for this compound is not publicly available. The following tables provide representative ¹H and ¹³C NMR data for a structurally similar bisabolane-type sesquiterpenoid isolated from Curcuma longa. These values can be used as a guide for spectral interpretation.

Table 1: Representative ¹H NMR Data for a Bisabolane-type Sesquiterpenoid (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
4a2.50m
4b2.30m
5a1.90m
5b1.75m
62.65m
8a2.45dd15.0, 4.5
8b2.35dd15.0, 7.8
106.10m
12-CH₃2.15d1.2
13-CH₃2.05d1.2
14-CH₃0.95d6.6
15-CH₃1.90d1.2

Table 2: Representative ¹³C NMR Data for a Bisabolane-type Sesquiterpenoid (in CDCl₃)

PositionδC (ppm)Type
1200.5C
2127.5C
3163.5CH
435.0CH₂
525.0CH₂
645.0CH
740.0CH
848.0CH₂
9199.0C
10124.0CH
11155.0C
1227.5CH₃
1320.0CH₃
1416.0CH₃
1519.5CH₃

Section 4: Experimental Protocols

4.1 General Sample Preparation

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

4.2 Key 2D NMR Experiments

The following are generalized protocols for common 2D NMR experiments on a Bruker spectrometer. Specific parameters may need to be adjusted based on the instrument and sample.

Protocol 1: COSY (Correlation Spectroscopy)

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).

  • Create a new 2D experiment and load a standard COSY parameter set (e.g., cosygpqf).

  • Set the spectral width (SW) in both F2 (direct dimension) and F1 (indirect dimension) to cover all proton signals.

  • Set the number of data points (TD) to 2K in F2 and 256 or 512 in F1.

  • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample.

  • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquire and process the data. Symmetrization of the final spectrum can help to reduce artifacts.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)

  • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Create a new 2D experiment and load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 for a phase-edited HSQC which distinguishes CH/CH₃ from CH₂ signals).

  • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.

  • Set TD to 1K in F2 and 128 or 256 in F1.

  • Set NS to a multiple of 2 or 4. HSQC is a relatively sensitive experiment.

  • Set D1 to 1-2 seconds.

  • Acquire and process the data.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)

  • Follow steps 1 and 3 from the HSQC protocol. Ensure the ¹³C spectral width covers the carbonyl region (up to ~220 ppm).

  • Create a new 2D experiment and load a standard HMBC parameter set (e.g., hmbcgplpndqf).

  • Set TD to 2K in F2 and 256 or 512 in F1.

  • Set NS to a multiple of 8 or 16. HMBC is less sensitive than HSQC and generally requires more scans.

  • Set the long-range coupling constant (CNST13 or J(C,H)) to a value around 8 Hz. This value can be optimized to enhance correlations over 2 or 3 bonds.

  • Set D1 to 1.5-2 seconds.

  • Acquire and process the data.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Follow steps 1-3 from the COSY protocol.

  • Create a new 2D experiment and load a standard NOESY parameter set (e.g., noesygpph).

  • Set the mixing time (D8 on Bruker). This is a critical parameter. For small molecules like sesquiterpenoids, a mixing time of 300-800 ms (B15284909) is a good starting point.

  • Set TD to 2K in F2 and 256 or 512 in F1.

  • Set NS to a multiple of 4 or 8.

  • Set D1 to 2-3 seconds.

  • Acquire and process the data.

Section 5: Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR C13 ¹³C & DEPT H1->C13 Define spectral widths COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY C13->COSY C13->HSQC C13->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments ¹H-¹H connectivities HSQC->Fragments ¹H-¹³C one-bond connectivities Connectivity Assemble Planar Structure HMBC->Connectivity ¹H-¹³C long-range connectivities Stereochem Determine Stereochemistry NOESY->Stereochem Spatial proximities Fragments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: A typical workflow for the structural elucidation of a natural product using NMR spectroscopy.

troubleshooting_overlap cluster_2d_solutions 2D NMR Solutions Problem Overlapping Signals in ¹H NMR Solution1 Change Solvent (e.g., CDCl₃ to C₆D₆) Problem->Solution1 Solution2 Increase Magnetic Field Strength Problem->Solution2 Solution3 Utilize 2D NMR Problem->Solution3 COSY_sol COSY Solution3->COSY_sol HSQC_sol HSQC Solution3->HSQC_sol TOCSY_sol TOCSY Solution3->TOCSY_sol

Caption: Troubleshooting guide for resolving overlapping signals in ¹H NMR spectra.

identifying and removing impurities from Bisabola-2,10-diene-1,9-dione samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisabola-2,10-diene-1,9-dione. Our aim is to help you identify and remove impurities from your samples, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: While specific impurities can vary depending on the synthetic route or extraction process, common impurities in sesquiterpenoid samples may include:

  • Isomeric Impurities: Stereoisomers or constitutional isomers of this compound that may have formed during synthesis or isolation.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Side-Products: Oligomeric side-products can form, particularly with reactive molecules like diones.

  • Degradation Products: As an α,β-unsaturated ketone, this compound can be susceptible to degradation, especially with prolonged exposure to light, air, or acidic/basic conditions.[1][2] This can lead to the formation of oxidation products or other rearranged structures.

  • Residual Solvents: Solvents used during extraction or purification that have not been completely removed.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying impurities.[3][4][5][6][7] A well-developed HPLC method can provide a detailed impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can help identify and quantify impurities with distinct spectral signatures.[8][9][10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical technique.[13]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a preliminary assessment of purity and for monitoring the progress of purification.[14]

Q3: My sample of this compound has a yellow or brownish tint. What could be the cause and how can I remove it?

A3: A colored tint in your sample is likely due to the presence of colored impurities, which can be oligomeric side-products or degradation products.[15][16] These can often be removed by treating a solution of your compound with a small amount of activated charcoal, followed by filtration.[17][18] Reversed-phase flash chromatography can also be an effective method for removing colored impurities.[19]

Troubleshooting Guides

Issue 1: Poor separation of impurities during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating your compound from the impurities. Perform a thorough TLC analysis with a range of solvent systems to identify the best mobile phase for separation.[20]
Column Overloading Loading too much sample onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded relative to the column size.
Compound Degradation on Silica (B1680970) Gel This compound, being an α,β-unsaturated ketone, might be unstable on acidic silica gel.[1][20] Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[20]
Co-eluting Impurities The impurities may have a very similar polarity to your target compound. In this case, a different chromatographic technique, such as preparative HPLC, might be necessary for effective separation.[3][21]
Issue 2: Low recovery of this compound after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound is too soluble in the recrystallization solvent. If using recrystallization, a significant amount of your product may remain in the mother liquor. Ensure you are using a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation.[22]
Adsorption to glassware or stationary phase. Highly functionalized molecules can sometimes adsorb to silica gel or glass surfaces. Rinsing the column with a more polar solvent after elution of your compound might help recover adsorbed material.
Degradation during purification. Prolonged exposure to heat or certain solvents during purification can lead to degradation. Minimize the time your compound is exposed to harsh conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for the analysis of sesquiterpenoids can be adapted for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A starting point could be a linear gradient from 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar compound like this compound.

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed bed.[23]

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.[23]

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by prior TLC analysis.[23]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound from Different Suppliers

Supplier Reported Purity (%) Analytical Method
Supplier A≥98HPLC
Supplier B>95NMR

Note: This table is for illustrative purposes. Actual purity may vary.

Visualizations

experimental_workflow cluster_start Start: Crude Sample cluster_analysis Purity Assessment cluster_purification Purification cluster_final_analysis Final Purity Check cluster_end End: Pure Product crude Crude this compound tlc TLC Analysis crude->tlc Determine initial purity and optimal chromatography conditions hplc_initial Initial HPLC Analysis crude->hplc_initial Quantify initial impurity profile column Column Chromatography tlc->column Guide solvent system selection hplc_initial->column recrystallization Recrystallization column->recrystallization Further purification if necessary hplc_final Final HPLC Analysis column->hplc_final recrystallization->hplc_final nmr NMR for Structural Confirmation hplc_final->nmr Confirm purity >98% pure Pure this compound nmr->pure

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_methods Purification Methods start Impure Sample Detected problem What is the nature of the impurity? start->problem isomeric Isomeric Impurities problem->isomeric Similar Polarity colored Colored Impurities problem->colored Visible Color polar_nonpolar Polar/Non-polar Impurities problem->polar_nonpolar Different Polarity prep_hplc Preparative HPLC isomeric->prep_hplc charcoal Activated Charcoal Treatment colored->charcoal column Column Chromatography polar_nonpolar->column

Caption: Troubleshooting logic for selecting a purification method based on impurity type.

References

Technical Support Center: Chromatographic Resolution of Bisabol-2,10-dien-1,9-dione Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the chromatographic resolution of the diastereomers (+)-(6S,7S)-bisabol-2,10-dien-1,9-dione and (–)-(6R,7S)-bisabol-2,10-dien-1,9-dione. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a representative experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating (+)-(6S,7S) and (–)-(6R,7S) bisabol-2,10-dien-1,9-dione?

A1: The primary challenge is that these molecules are diastereomers. While they have different physical and chemical properties, their structural similarity can make baseline separation difficult without a highly selective chromatographic system. The key is to find a chiral stationary phase (CSP) and mobile phase combination that provides sufficient stereoselectivity.[1]

Q2: Which type of chromatography is best suited for this separation?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating diastereomers like these.[1] Supercritical Fluid Chromatography (SFC) can also be a viable, often faster, alternative. This guide focuses on HPLC.

Q3: Can I use a standard achiral column (like a C18) to separate these diastereomers?

A3: In theory, diastereomers can be separated on achiral stationary phases because they have different physical properties. However, for structurally similar diastereomers, achieving adequate resolution on a standard C18 column can be very challenging. A chiral stationary phase is often required to enhance the separation.

Q4: What are the most critical parameters to optimize for this separation?

A4: The most critical parameters are the choice of the chiral stationary phase (CSP), the composition of the mobile phase (including the organic modifier and any additives), the column temperature, and the flow rate.[1]

Q5: How do I choose the right chiral stationary phase (CSP)?

A5: The selection of a CSP is often empirical. Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose (B213188) or amylose) are a good starting point as they show broad selectivity for a wide range of chiral compounds. For bisabolone-type structures, a CSP with phenylcarbamate derivatives on a cellulose or amylose (B160209) backbone is a strong candidate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Sub-optimal mobile phase composition.3. Flow rate is too high.4. Inappropriate column temperature.1. Screen different types of CSPs (e.g., cellulose-based, amylose-based).2. Systematically vary the organic modifier (e.g., isopropanol, ethanol) concentration in the mobile phase. Small changes can have a large impact on selectivity.3. Reduce the flow rate. Chiral separations often benefit from lower flow rates.4. Evaluate the effect of temperature. Try running the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Sample overload.3. Sample solvent is too strong.1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to suppress unwanted interactions.2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Inconsistent mobile phase preparation.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.2. Use a column oven to maintain a stable temperature.3. Prepare the mobile phase fresh daily and ensure accurate measurements of all components.
Broad Peaks 1. High extra-column volume.2. Column degradation.3. Sub-optimal flow rate.1. Use tubing with a small internal diameter and keep the length to a minimum.2. Flush the column with an appropriate solvent and check its performance with a standard.3. Optimize the flow rate; sometimes a slightly higher or lower flow rate can improve peak shape.

Experimental Protocol: Representative HPLC Method

This protocol is a representative method for the resolution of (+)-(6S,7S) and (–)-(6R,7S) bisabol-2,10-dien-1,9-dione. Optimization may be required for specific instrumentation and sample matrices.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Sample Diluent: Mobile Phase.

  • Standard Solutions: Prepare individual standards of (+)-(6S,7S) and (–)-(6R,7S) bisabol-2,10-dien-1,9-dione, and a mixed standard, at a concentration of 1 mg/mL in the mobile phase.

2. Chromatographic Conditions

Parameter Value
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

3. System Suitability

Before sample analysis, perform the following system suitability tests with the mixed standard solution:

  • Resolution (Rs): The resolution between the two diastereomer peaks should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Retention Times: The RSD for six replicate injections should be ≤ 2.0%.

4. Sample Preparation

  • Accurately weigh and dissolve the sample containing the bisabol-2,10-dien-1,9-dione diastereomers in the mobile phase to achieve a final concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Identify the peaks corresponding to (+)-(6S,7S) and (–)-(6R,7S) bisabol-2,10-dien-1,9-dione by comparing their retention times with those of the individual standards.

  • Quantify the amount of each diastereomer using the peak areas and a calibration curve generated from the standard solutions.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters based on the representative method.

Compound Expected Retention Time (min) Tailing Factor (Tf) Resolution (Rs)
(+)-(6S,7S)-bisabol-2,10-dien-1,9-dione~ 12.5~ 1.2\multirow{2}{*}{≥ 1.8}
(–)-(6R,7S)-bisabol-2,10-dien-1,9-dione~ 14.8~ 1.3

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (n-Hexane:Isopropanol 90:10) B Prepare Sample and Standards (1 mg/mL in Mobile Phase) A->B C Equilibrate HPLC System B->C D Inject System Suitability Standard C->D E Inject Sample D->E F Data Acquisition (UV at 254 nm) E->F G Peak Identification F->G H Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of bisabol-2,10-dien-1,9-dione diastereomers.

Troubleshooting Logic

G Start Poor Resolution? CSP Change CSP Start->CSP Yes MobilePhase Adjust Mobile Phase (% Organic Modifier) Start->MobilePhase No, but peaks are broad CSP->MobilePhase FlowRate Decrease Flow Rate MobilePhase->FlowRate Temperature Vary Temperature FlowRate->Temperature Success Resolution Achieved Temperature->Success

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Enhancing the Solubility of Bisabola-2,10-diene-1,9-dione for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Bisabola-2,10-diene-1,9-dione in bioassay development.

I. Compound Overview

This compound is a sesquiterpenoid natural product isolated from plants of the Alpinia genus.[1][2] Its chemical formula is C15H22O2, with a molecular weight of approximately 234.33 g/mol .[3] The calculated LogP value of around 3.47 indicates its hydrophobic nature, which often leads to poor aqueous solubility and presents challenges for in vitro and in vivo bioassays.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and other hydrophobic compounds.

Frequently Asked Questions (FAQs):

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: Due to its hydrophobicity, direct dissolution in aqueous buffers is unlikely. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with many bioassays at low final concentrations.[4] Other suitable organic solvents for this compound include chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q2: The compound dissolves in the organic solvent but precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent is too low to maintain the compound's solubility. Here are several strategies to overcome this:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in your organic solvent. This allows you to add a smaller volume to the aqueous medium, thereby keeping the final solvent concentration at a level that maintains solubility without inducing toxicity.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the stock solution into a smaller volume of serum-free medium, vortexing during the addition, and then add this intermediate dilution to the final volume of the complete medium.

  • Use of Surfactants or Solubilizers: Incorporating non-ionic surfactants like Tween® 20 or Tween® 80, or other solubilizing agents such as polyethylene (B3416737) glycol (PEG), can help maintain the compound's solubility in aqueous solutions.

Q3: I am observing cytotoxicity in my cell-based assays that I don't think is related to the compound's activity.

A3: The solvent used to dissolve your compound may be the source of the observed cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments. This control group should be treated with the same final concentration of the solvent (e.g., DMSO) as the cells receiving the highest concentration of your compound. This will help you differentiate between solvent-induced toxicity and the specific effect of your compound.

  • Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible. For DMSO, this is typically below 0.5%, though this can be cell-line dependent.[5] Some studies suggest that even concentrations as low as 0.1% are preferable to avoid off-target effects.[6]

  • Alternative Solvents: If DMSO proves to be too toxic for your specific cell line, consider less toxic organic solvents like ethanol. However, be mindful of its volatility.

Q4: How can I improve the bioavailability of this compound for in vivo studies?

A4: For in vivo applications, more advanced formulation strategies may be necessary to improve aqueous dispersibility and bioavailability. These can include:

  • Liposomes and Micelles: These lipid-based carriers can encapsulate hydrophobic compounds, allowing for their administration in aqueous vehicles.

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve the dissolution rate and bioavailability.

  • Co-crystals: Forming a crystalline structure of the compound with a suitable co-former can alter its physicochemical properties, including solubility.

III. Quantitative Data: Bioactivity of Bisabolane (B3257923) Sesquiterpenoids

While specific bioactivity data for this compound is limited in publicly available literature, the broader class of bisabolane sesquiterpenoids has been shown to possess anti-inflammatory and cytotoxic activities. The following table summarizes the reported bioactivities of some representative bisabolane sesquiterpenoids.

Compound/ExtractBioassayCell LineIC50 / EC50 (µM)Reference
Compound from Alpinia speciesCytotoxicityVarious Cancer Cell Lines8.8 - 25.7[7]
Diarylheptanoids from Alpinia officinarumCytotoxicityHepG2, MCF-7, T98G, B16-F108.46 - 22.68[8]
Pinostrobin chalcone (B49325) from Alpinia muticaCytotoxicityKB, MCF7, CaSki6.2, 7.3, 7.7 (µg/mL)
Compounds from Alpinia speciesProtein Denaturation Inhibition-5.8 - 9.6[7]
Compounds from Alpinia speciesCyclooxygenase-2 (COX-2) Inhibition-34.5 - 60.1[7]

Note: The above data is for compounds structurally related to this compound and should be used as a reference for designing initial dose-response experiments.

IV. Experimental Protocols

1. Preparation of a DMSO Stock Solution for in vitro Bioassays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 234.33 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of the compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = ((0.001 g / 234.33 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 426.7 µL

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. General Protocol for a Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol provides a general workflow for assessing the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound DMSO stock solution

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent Kit for NO measurement

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5%.[5] Add the diluted compound to the cells and incubate for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

    • Nitric Oxide Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite (B80452) concentration (a stable product of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.

    • Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells in the plate.

V. Signaling Pathways and Experimental Workflows

Bisabolane sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

experimental_workflow cluster_preparation Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock) weigh->dissolve dilute Serial Dilution in Medium dissolve->dilute treat Treat with Compound dilute->treat seed Seed RAW 264.7 Cells seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate griess Griess Assay (NO) incubate->griess mtt MTT Assay (Viability) incubate->mtt calculate Calculate IC50 griess->calculate mtt->calculate NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome degradation Gene Pro-inflammatory Gene Expression NFkB_n->Gene Compound Bisabolane Sesquiterpenoids Compound->IKK inhibit MAPK_pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response cluster_inhibition Potential Inhibition Stimulus Stress / LPS Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactor activates Response Inflammatory Response TranscriptionFactor->Response Compound Bisabolane Sesquiterpenoids Compound->MAPKKK inhibit

References

Technical Support Center: Overcoming Resistance to Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance in cell lines treated with Bisabola-2,10-diene-1,9-dione. As specific resistance mechanisms to this compound are not yet extensively documented, this guide focuses on common mechanisms of multidrug resistance (MDR) that are often applicable to novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A1: The development of resistance to anti-cancer compounds is a multifaceted issue.[1] Potential mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[2][3][4]

  • Alterations in target signaling pathways: The cancer cells may have developed mutations or adaptations in the signaling pathways targeted by this compound. Key pathways often implicated in drug resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[2]

  • Changes in cell membrane permeability: Alterations in the composition of the cell membrane can reduce the uptake of the drug.[5]

  • Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[1]

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding common ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1, ABCG2 for BCRP).

  • Western Blotting: To detect the protein levels of these transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters, such as Rhodamine 123 or Calcein-AM, to functionally assess the efflux pump activity. Increased efflux of the dye in resistant cells compared to parental cells suggests higher transporter activity.

Q3: Are there any known compounds that can be used in combination with this compound to overcome resistance?

A3: While specific combination therapies for this compound have not been reported, general strategies to overcome multidrug resistance can be applied. These include co-treatment with:

  • ABC Transporter Inhibitors: Compounds like Verapamil, Cyclosporin A, or more specific inhibitors can block the efflux pumps.

  • Inhibitors of Signaling Pathways: If resistance is linked to the upregulation of survival pathways, inhibitors of PI3K, Akt, mTOR, or MEK/ERK could re-sensitize the cells.

  • Epigenetic Modulators: Drugs that inhibit DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) can alter the gene expression profile of resistant cells, potentially restoring sensitivity.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased potency (higher IC50) of this compound in long-term cultures. Development of acquired resistance.1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate the mechanisms outlined in the FAQs, starting with ABC transporter expression. 3. Consider establishing a new, low-passage culture from the original sensitive cell line for comparison.
Heterogeneous response to treatment within the cell population. Selection of a resistant sub-population of cells.1. Perform single-cell cloning to isolate and characterize sensitive and resistant clones. 2. Analyze molecular markers of resistance in the isolated clones.
This compound is effective in 2D culture but not in 3D spheroid models. The tumor microenvironment in 3D models can contribute to chemoresistance through factors like hypoxia, altered cell-cell interactions, and reduced drug penetration.[6]1. Assess drug penetration in spheroids using fluorescently labeled analogs or by measuring the compound's concentration in different spheroid layers. 2. Investigate changes in the expression of resistance-related genes in the 3D culture compared to the 2D culture.

Experimental Protocols

Protocol 1: Assessment of P-glycoprotein (P-gp) Mediated Drug Efflux using Rhodamine 123

This protocol determines the functional activity of the P-gp drug efflux pump.

Materials:

  • Parental (sensitive) and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat one set of wells for each cell line with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C. Leave another set of wells untreated as a control.

  • Add Rhodamine 123 to all wells at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Trypsinize the cells, resuspend them in ice-cold PBS, and keep them on ice.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).

Expected Results: Resistant cells overexpressing P-gp will show lower Rhodamine 123 accumulation (lower fluorescence) compared to sensitive cells. Treatment with Verapamil should increase Rhodamine 123 accumulation in resistant cells, ideally to levels similar to those in sensitive cells.

Cell Line Treatment Expected Mean Fluorescence Intensity
ParentalRhodamine 123High
ParentalRhodamine 123 + VerapamilHigh
ResistantRhodamine 123Low
ResistantRhodamine 123 + VerapamilHigh (restored)

Visualizing Resistance Mechanisms

Signaling Pathways in Drug Resistance

The following diagram illustrates the potential involvement of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in the development of resistance. Activation of these pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of anti-cancer agents.

Caption: Key signaling pathways implicated in drug resistance.

Experimental Workflow for Investigating Resistance

This workflow outlines the steps to characterize the resistance mechanism in your cell line.

G Start Resistant Cell Line Identified Confirm Confirm Resistance (IC50 Shift) Start->Confirm Hypothesis Formulate Hypothesis: 1. ABC Transporters? 2. Signaling Pathway Alterations? 3. Other? Confirm->Hypothesis ABC_exp ABC Transporter Expression/Function Assays (qPCR, Western, Efflux Assay) Hypothesis->ABC_exp Hypothesis 1 Sig_exp Signaling Pathway Analysis (Phospho-arrays, Western) Hypothesis->Sig_exp Hypothesis 2 ABC_res ABC Transporter Overexpressed? ABC_exp->ABC_res Sig_res Signaling Pathway Altered? Sig_exp->Sig_res ABC_res->Sig_exp No Combine_ABC Test Combination with ABC Transporter Inhibitor ABC_res->Combine_ABC Yes Combine_Sig Test Combination with Pathway Inhibitor Sig_res->Combine_Sig Yes End Resistance Mechanism Characterized Sig_res->End No Combine_ABC->End Combine_Sig->End

Caption: Workflow for characterizing resistance mechanisms.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Bisabola-2,10-diene-1,9-dione Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Bisabola-2,10-diene-1,9-dione, a sesquiterpenoid of interest to researchers in drug development and natural product chemistry. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and reproducibility.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.

This compound can be isolated from the leaves of Alpinia intermedia and is classified as a triterpenoid.[4][5] The analytical methods compared in this guide are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques are widely used for the analysis of sesquiterpenes and related compounds.[6]

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3] Key validation parameters as stipulated by the ICH Q2(R1) guideline include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.[8]

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Comparison of Analytical Methods for this compound Analysis

This section provides a hypothetical comparison of an HPLC-UV method (Method A) and a GC-MS method (Method B) for the quantification of this compound.

Table 1: Comparison of Validation Parameters
Validation ParameterMethod A: HPLC-UVMethod B: GC-MSICH Q2(R1) Acceptance Criteria
Specificity Demonstrated no interference from matrix components. Peak purity index > 0.998.No co-eluting peaks at the retention time of the analyte. Mass spectrum matches reference standard.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[7][8]
Linearity (R²) > 0.999> 0.999R² ≥ 0.995 is generally considered acceptable.[9]
Range (µg/mL) 1 - 1000.1 - 50The specified range is normally derived from linearity studies and depends on the intended application.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%For an assay, recovery is typically expected to be within 98.0% to 102.0%.[8]
Precision (%RSD)
- Repeatability< 1.5%< 1.8%RSD should typically be ≤ 2%.
- Intermediate Precision< 2.0%< 2.2%RSD should typically be ≤ 2%.
LOD (µg/mL) 0.30.03To be determined based on signal-to-noise ratio (typically 3:1) or other validated methods.
LOQ (µg/mL) 1.00.1To be determined based on signal-to-noise ratio (typically 10:1) or other validated methods.
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Unaffected by minor changes in injection port temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).The method should demonstrate reliability with respect to deliberate variations in method parameters.

Experimental Protocols

Method A: HPLC-UV

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample extract and dissolve it in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Validation Experiments:

  • Specificity: Analyze blank matrix, placebo, and spiked samples to check for interference.

  • Linearity: Prepare a series of standard solutions of this compound ranging from 1 to 100 µg/mL.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Analyze the same samples on a different day with a different analyst.

Method B: GC-MS

1. Sample Preparation:

  • Accurately weigh 5 mg of the sample extract and dissolve it in 10 mL of dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injection Port Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Validation Experiments:

  • Specificity: Analyze blank matrix and confirm the absence of interfering peaks at the retention time and mass spectrum of the analyte.

  • Linearity: Prepare a series of standard solutions of this compound ranging from 0.1 to 50 µg/mL.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Analyze the same samples on a different day with a different analyst.

Visualizations

HPLC_Workflow Sample Sample Weighing (10 mg) Dissolution Dissolution in Methanol (10 mL) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Analysis Detection->Data

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow Sample Sample Weighing (5 mg) Dissolution Dissolution in Dichloromethane (10 mL) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation HP-5MS Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis Detection->Data

Caption: GC-MS analytical workflow for this compound.

Validation_Process Start Analytical Method Development Validation Method Validation (ICH Q2) Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End

Caption: Logical flow of the analytical method validation process.

References

A Comparative Analysis of the Bioactivity of Bisabola-2,10-diene-1,9-dione Stereoisomers: A Proposed Investigative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-2,10-diene-1,9-dione, a sesquiterpenoid found in various plant species, presents a promising scaffold for drug discovery. As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. The presence of chiral centers in this compound gives rise to multiple stereoisomers, each with a unique spatial arrangement of atoms. It is well-established in pharmacology that different stereoisomers of a compound can exhibit significantly different, and sometimes opposing, biological activities. Therefore, a thorough comparative analysis of the bioactivity of these stereoisomers is crucial for identifying the most potent and selective candidates for further development.

This guide outlines a proposed framework for the comparative bioactivity assessment of this compound stereoisomers. While direct comparative experimental data for these specific stereoisomers is not yet available in the public domain, this document provides a comprehensive suite of established experimental protocols, data presentation templates, and conceptual diagrams to guide such a research endeavor.

Proposed Bioactivity Screening Cascade

A tiered approach to screening the bioactivity of this compound stereoisomers is recommended. This would begin with broad cytotoxicity screening, followed by more specific assays based on the known activities of related bisabolane-type sesquiterpenoids, such as anti-inflammatory and antimicrobial assays.

Diagram: Proposed Experimental Workflow

G cluster_1 Primary Screening cluster_2 Secondary Screening (Based on Preliminary Data) cluster_3 Mechanism of Action Studies Stereoisomer_A Stereoisomer A Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on various cell lines) Stereoisomer_A->Cytotoxicity_Assay Stereoisomer_B Stereoisomer B Stereoisomer_B->Cytotoxicity_Assay Stereoisomer_C Stereoisomer C Stereoisomer_C->Cytotoxicity_Assay Stereoisomer_D Stereoisomer D Stereoisomer_D->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Cytotoxicity_Assay->Anti_Inflammatory_Assay Select non-toxic isomers Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) Cytotoxicity_Assay->Antimicrobial_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anti_Inflammatory_Assay->Signaling_Pathway_Analysis For active isomers G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB IκBα->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nucleus->Pro_inflammatory_Genes Induces transcription

A Comparative Guide to the Anti-inflammatory Effects of Bisabolane Sesquiterpenoids and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Initial Scope: This guide was initially designed to compare the anti-inflammatory effects of Bisabola-2,10-diene-1,9-dione with known drugs. However, a comprehensive search of scientific literature and chemical databases revealed that while this compound (CAS: 107439-25-8) is a known chemical entity, there is a significant lack of publicly available data on its biological activities, including its anti-inflammatory properties.

Revised Scope: In light of the above, this guide has been broadened to focus on the well-researched class of bisabolane-type sesquiterpenoids , to which this compound belongs. This guide provides a comparative analysis of the anti-inflammatory effects of various bisabolane (B3257923) sesquiterpenoids against established anti-inflammatory drugs, Diclofenac (B195802) and Dexamethasone (B1670325), supported by experimental data and detailed protocols. This information is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this class of natural compounds.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of various bisabolane sesquiterpenoids has been predominantly evaluated by their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassSpecific CompoundAssayCell LineIC50 (µM)Reference
Bisabolane Sesquiterpenoid Morincitrinoid ANO Production InhibitionRAW 264.70.98 ± 0.07[1]
Bisabolane Sesquiterpenoid Compound 2 (from M. citrifolia)NO Production InhibitionRAW 264.71.34 ± 0.09[1]
Bisabolane Sesquiterpenoid Compound 3 (from M. citrifolia)NO Production InhibitionRAW 264.72.15 ± 0.12[1]
Bisabolane Sesquiterpenoid Compound 4 (from M. citrifolia)NO Production InhibitionRAW 264.73.28 ± 0.15[1]
Bisabolane Sesquiterpenoid Compound 5 (from M. citrifolia)NO Production InhibitionRAW 264.74.61 ± 0.21[1]
Bisabolane Sesquiterpenoid Compound 6 (from M. citrifolia)NO Production InhibitionRAW 264.76.32 ± 0.11[1]
Known NSAID DiclofenacCOX-2 Inhibition(Varies)~0.008-0.8 µM[2][3]
Known Glucocorticoid Dexamethasone(Various)(Various)(Varies)[4][5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions. The data for Diclofenac and Dexamethasone are based on their primary mechanisms of action and are provided for a general comparative context.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol outlines the common methodology used to assess the anti-inflammatory activity of bisabolane sesquiterpenoids.

1. Cell Culture and Seeding:

  • Murine macrophage cells, such as RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[6]

2. Compound Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test bisabolane compounds.

  • Control groups include cells treated with vehicle (e.g., DMSO) only, LPS only, and a known anti-inflammatory drug as a positive control.

  • After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[6][7][8]

3. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent.[6][9]

  • The Griess assay involves mixing the cell supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A RAW 264.7 Cell Culture B Seeding in 96-well plates A->B C Pre-treatment with Bisabolane Sesquiterpenoids B->C D LPS Stimulation C->D E Incubation (24h) D->E F Collect Supernatant E->F G Griess Assay F->G H Measure Absorbance (540 nm) G->H I Calculate NO Inhibition & IC50 H->I

Experimental workflow for in vitro anti-inflammatory assays.

Signaling Pathways in Inflammation

Bisabolane sesquiterpenoids exert their anti-inflammatory effects by modulating key intracellular signaling pathways that are crucial for the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12][13][14] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). Many bisabolane sesquiterpenoids have been shown to inhibit the activation of the NF-κB pathway.[15]

G cluster_nfkb NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_inactive NF-κB (inactive) (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Bisabolanes Bisabolane Sesquiterpenoids Bisabolanes->IKK Inhibits

Inhibition of the NF-κB signaling pathway by bisabolane sesquiterpenoids.
MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[16][17] Activation of MAPK pathways by stimuli like LPS leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory mediators. Some bisabolane sesquiterpenoids have been found to suppress the phosphorylation and activation of MAPKs.

G cluster_mapk MAPK Signaling Pathway in Inflammation LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Nucleus Nucleus TF->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Bisabolanes Bisabolane Sesquiterpenoids Bisabolanes->MAPKK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by bisabolane sesquiterpenoids.

Mechanisms of Action of Known Anti-inflammatory Drugs

Diclofenac

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][18][19] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, diclofenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.[18] Some evidence also suggests that diclofenac may have other mechanisms of action, such as the inhibition of lipoxygenase pathways.[2]

Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to glucocorticoid receptors in the cytoplasm.[4][5] This drug-receptor complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including cytokines and chemokines.[4][20] Dexamethasone effectively suppresses the migration of neutrophils and reduces lymphocyte proliferation.[21]

Conclusion

While data on the specific anti-inflammatory effects of this compound is currently unavailable, the broader class of bisabolane-type sesquiterpenoids demonstrates significant anti-inflammatory potential. Their ability to inhibit the production of key inflammatory mediators like nitric oxide, often through the modulation of the NF-κB and MAPK signaling pathways, positions them as promising candidates for the development of novel anti-inflammatory agents. Further research into the specific activities of individual bisabolane derivatives, including this compound, is warranted to fully elucidate their therapeutic potential.

References

Unraveling the Anti-Inflammatory Mechanism of Bisabola-2,10-diene-1,9-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Bisabola-2,10-diene-1,9-dione and other bisabolane-type sesquiterpenoids. While direct experimental data on this compound is limited, this document extrapolates its likely mechanism of action based on the well-documented activities of structurally similar compounds. This guide presents supporting experimental data from related compounds, details key experimental protocols for investigation, and visualizes the involved signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

To provide a quantitative benchmark for the anti-inflammatory potential of bisabolane (B3257923) sesquiterpenoids, the following table summarizes the inhibitory concentration (IC50) values of a representative compound from this class against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundSourceAssayCell LineIC50 (µM)Reference
Dicyclic BisabolaneCurcuma longaNO ProductionRAW 264.725.5[1]

Postulated Mechanism of Action of this compound

Based on extensive research on bisabolane-type sesquiterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Some evidence also suggests the involvement of the PI3K/Akt signaling pathway.[2][4]

Inhibition of NF-κB and MAPK Signaling Pathways

The proposed mechanism involves the inhibition of pro-inflammatory gene expression by targeting critical transcription factors.

NF-kB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα P p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P JNK JNK MAPKK->JNK P AP1 AP-1 JNK->AP1 P AP1_nuc AP-1 AP1->AP1_nuc Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->ProInflammatory_Genes AP1_nuc->ProInflammatory_Genes Bisabolane This compound Bisabolane->IKK Inhibits Bisabolane->MAPKKK Inhibits

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory mechanism of action of this compound.

Experimental Workflow

A typical workflow for assessing the anti-inflammatory effects of a test compound is outlined below.

Experimental Workflow A Cell Culture (RAW 264.7 Macrophages) B Pre-treatment with This compound A->B C Inflammatory Stimulation (LPS, 1 µg/mL) B->C D Incubation (e.g., 24 hours) C->D E Measurement of Inflammatory Mediators D->E F Analysis of Signaling Pathways D->F G Nitric Oxide (NO) (Griess Assay) E->G H Pro-inflammatory Cytokines (TNF-α, IL-6) (ELISA or qRT-PCR) E->H I Protein Expression (iNOS, COX-2) (Western Blot) E->I J Phosphorylated Proteins (p-p65, p-JNK) (Western Blot) F->J

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting and qRT-PCR) at an appropriate density.

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

Measurement of Nitric Oxide (NO) Production
  • Method: Griess Assay.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Methods: Enzyme-Linked Immunosorbent Assay (ELISA) or Quantitative Real-Time PCR (qRT-PCR).

  • ELISA Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, including incubation with capture and detection antibodies, and addition of substrate.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

  • qRT-PCR Protocol:

    • After a shorter incubation period (e.g., 4-6 hours) with LPS, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Protein Expression
  • Target Proteins: iNOS, COX-2, phosphorylated p65 (p-p65), total p65, phosphorylated JNK (p-JNK), and total JNK.

  • Procedure:

    • After the appropriate stimulation time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

References

A Comparative Guide for the Cross-Laboratory Validation of Bisabola-2,10-diene-1,9-dione Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-laboratory validation of the bioactivity of Bisabola-2,10-diene-1,9-dione, a natural product isolated from Alpinia intermedia. Due to the limited availability of public data on its biological effects, this document serves as a proposed comparative study, outlining experimental protocols and a relevant molecular pathway for investigation. The well-characterized sesquiterpene lactone, Parthenolide, is presented as a suitable comparator to benchmark the potential anti-inflammatory activity of this compound.

Introduction to this compound and the Rationale for Comparison

This compound is a bisabolane-type sesquiterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. Compounds isolated from the Alpinia genus, to which the source of this compound belongs, have also demonstrated significant anti-inflammatory properties. A systematic, multi-laboratory validation of the bioactivity of this compound is crucial to establish a reliable pharmacological profile and to determine its potential as a therapeutic agent.

Comparator Compound: Parthenolide

Parthenolide, a sesquiterpene lactone from the medicinal plant Tanacetum parthenium (feverfew), is a well-established anti-inflammatory compound. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2] This makes Parthenolide an excellent positive control and benchmark for evaluating the anti-inflammatory potential of this compound.

Quantitative Bioactivity Data

The following table summarizes the reported anti-inflammatory activity of the comparator, Parthenolide, and provides a template for recording experimental data for this compound.

CompoundAssayCell LineIC50 (µM)Reference
ParthenolideNF-κB InhibitionHEK293~15-70[3]
ParthenolideNitric Oxide Production InhibitionRAW 264.7~5[4]
This compound Nitric Oxide Production Inhibition RAW 264.7 [Data to be determined]
This compound NF-κB Inhibition HEK293 [Data to be determined]

Experimental Protocols

A standardized experimental protocol is essential for cross-laboratory validation. The following is a detailed methodology for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

  • RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound and Parthenolide in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

  • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS).

  • Incubate the plates for 24 hours at 37°C.

3. Measurement of Nitric Oxide Production:

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) should be performed in parallel.

  • After the 24-hour treatment period, add MTT solution to the remaining cells in the 96-well plate and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and the NF-κB signaling pathway, a probable target for this compound.

G cluster_workflow Experimental Workflow: NO Inhibition Assay cluster_assays Assays start Start: Seed RAW 264.7 cells pretreat Pre-treat with this compound or Parthenolide (1 hr) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (24 hr) stimulate->incubate griess Griess Assay for NO (Supernatant) incubate->griess mtt MTT Assay for Viability (Remaining Cells) incubate->mtt analyze Data Analysis: Calculate % Inhibition & Viability griess->analyze mtt->analyze end_node End: Determine IC50 analyze->end_node

Caption: Workflow for the nitric oxide (NO) inhibition assay.

G cluster_pathway Proposed Signaling Pathway: NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation & Ubiquitination IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Transcription Bisabola This compound (Hypothesized) Bisabola->IKK Inhibition? Parthenolide Parthenolide (Known) Parthenolide->IKK Inhibition

Caption: The NF-κB signaling pathway and proposed inhibition.

References

A Comparative Guide to Synthetic vs. Natural Bisabola-2,10-diene-1,9-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of synthetic versus natural Bisabola-2,10-diene-1,9-dione in common biological assays. Due to the limited direct comparative data for this specific sesquiterpenoid, this guide draws upon established principles and data from the broader class of bisabolane (B3257923) sesquiterpenoids, particularly the well-studied α-bisabolol, to provide a predictive framework for researchers.

Executive Summary

This guide will focus on two primary areas of bioactivity commonly associated with sesquiterpenoids: anti-inflammatory effects and cytotoxicity. We will present standardized experimental protocols for assessing these activities and discuss the anticipated outcomes when comparing natural and synthetic this compound.

Data Presentation: A Predictive Comparison

Based on analogous compounds like α-bisabolol, a quantitative comparison between a stereochemically pure natural this compound and a hypothetical racemic synthetic version might yield the results presented in the tables below. These tables are illustrative and aim to guide experimental design and data interpretation.

Table 1: Predicted Anti-Inflammatory Activity of this compound in a Nitric Oxide (NO) Inhibition Assay

Compound FormPurity/CompositionPredicted IC50 (µM) in RAW 264.7 cellsNotes
Natural Enantiomerically PureXAssumed to be the more active isomer.
Synthetic Racemic Mixture (50:50)>2XThe presence of a less active isomer effectively lowers the concentration of the active compound[1].
Synthetic Enantiomerically PureXIf the synthesis is stereospecific and yields the active isomer, the activity should be comparable to the natural form.

Table 2: Predicted Cytotoxicity of this compound in an MTT Assay

Compound FormPurity/CompositionPredicted IC50 (µM) against a cancer cell line (e.g., HeLa)Notes
Natural Enantiomerically PureY
Synthetic Racemic Mixture (50:50)>2YSimilar to anti-inflammatory activity, cytotoxicity is often stereospecific.
Synthetic Enantiomerically PureY

Key Signaling Pathway: NF-κB

Bisabolane sesquiterpenoids frequently exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4]. This pathway is a critical regulator of the inflammatory response. Inhibition of this pathway by this compound would be a key area of investigation.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the bioactivity of synthetic and natural this compound.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow

NO_Assay_Workflow Start Start Cell_Culture 1. Culture RAW 264.7 macrophage cells Start->Cell_Culture Seeding 2. Seed cells in a 96-well plate Cell_Culture->Seeding Pre-treatment 3. Pre-treat cells with varying concentrations of Bisabola- 2,10-diene-1,9-dione (natural vs. synthetic) Seeding->Pre-treatment Stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) Pre-treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Assay 7. Perform Griess assay to quantify nitrite (B80452) concentration Supernatant_Collection->Griess_Assay Data_Analysis 8. Calculate % NO inhibition and determine IC50 values Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator[3].

  • Seeding: Seed the cells into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere for 24 hours[3].

  • Treatment: Pre-treat the cells with various concentrations of natural and synthetic this compound for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Nitrite Quantification: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions and measuring the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the results.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compounds compared to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined from a dose-response curve.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5].

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or another relevant cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of both natural and synthetic this compound. Include a vehicle control.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals[5][6].

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals[5][6].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

While direct comparative data for this compound is currently lacking, the principles derived from related bisabolane sesquiterpenoids provide a strong foundation for experimental design and interpretation. Researchers should be particularly mindful of the stereochemistry of their synthetic compounds, as this is likely to be a major determinant of biological activity. The provided experimental protocols for anti-inflammatory and cytotoxicity assays offer standardized methods to generate robust comparative data. Investigation into the modulation of the NF-κB signaling pathway will be crucial for elucidating the mechanism of action of this compound. Future studies directly comparing highly purified natural and stereochemically defined synthetic this compound are warranted to fully understand its therapeutic potential.

References

Synergistic Effects of Bisabola-2,10-diene-1,9-dione: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of studies on the synergistic effects of Bisabola-2,10-diene-1,9-dione with other natural compounds. This naturally occurring sesquiterpenoid, isolated from plants such as Alpinia intermedia, belongs to the broader class of bisabolane-type sesquiterpenoids known for a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[1][2][3] However, investigations into its potential enhanced efficacy when combined with other natural products have yet to be published.

While direct data on this compound is lacking, related compounds within the bisabolane (B3257923) family have shown promise in synergistic applications. For instance, β-bisabolene has demonstrated synergistic bactericidal activity against Staphylococcus aureus.[1] This suggests that this compound may also possess the potential for synergistic interactions, representing a promising, yet unexplored, avenue for research and development.

Potential Areas for Future Synergistic Research

Given the known biological activities of bisabolane sesquiterpenoids, future research into the synergistic effects of this compound could focus on the following areas:

  • Antimicrobial Synergy: Investigating the combination of this compound with other natural antimicrobials (e.g., essential oils, flavonoids, or other terpenoids) against a panel of pathogenic bacteria and fungi. This could lead to the development of more potent natural antimicrobial formulations.

  • Anti-inflammatory Synergy: Exploring the combined effects of this compound with well-established natural anti-inflammatory agents like curcumin (B1669340) or resveratrol. Such studies could elucidate potential synergistic mechanisms in modulating inflammatory pathways.

  • Anticancer Synergy: Assessing the potential of this compound to enhance the cytotoxic effects of other natural anticancer compounds on various cancer cell lines. This could involve investigating its role in sensitizing cancer cells to other treatments.

Hypothetical Experimental Workflow for Investigating Synergy

Should research in this area commence, a general experimental workflow could be structured as follows:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Initial Screening Single-agent activity of This compound and selected natural compounds Combination Studies Checkerboard assays to determine synergistic, additive, or antagonistic interactions Initial Screening->Combination Studies Data Analysis Calculation of Combination Index (CI) or Fractional Inhibitory Concentration (FIC) Index Combination Studies->Data Analysis Pathway Analysis Investigate modulation of key signaling pathways (e.g., NF-κB, MAPK) by synergistic combinations Data Analysis->Pathway Analysis Target Identification Identify molecular targets affected by the combination Pathway Analysis->Target Identification Animal Models Evaluate efficacy and safety of synergistic combinations in relevant animal models Target Identification->Animal Models Pharmacokinetic Studies Assess the pharmacokinetic profiles of the combined compounds Animal Models->Pharmacokinetic Studies

Caption: A hypothetical workflow for investigating synergistic effects.

A Call for Further Investigation

The absence of published data on the synergistic effects of this compound highlights a significant gap in the current understanding of this natural compound's full therapeutic potential. The promising activities of related bisabolane sesquiterpenoids strongly suggest that combination studies could unlock new applications in various fields, from infectious diseases to inflammation and oncology. For researchers and drug development professionals, this represents a fertile ground for novel discoveries and the potential development of next-generation natural product-based therapies.

References

Benchmarking Bisabola-Type Sesquiterpenoids Against Established TNF-α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential TNF-α inhibitory effects of bisabola-type sesquiterpenoids, with a focus on Bisabola-2,10-diene-1,9-dione, against well-established biologic TNF-α inhibitors. Due to the limited direct experimental data on this compound, this guide incorporates data from structurally related bisabolane-type sesquiterpenoids to provide a preliminary benchmark.

Introduction to TNF-α and Its Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the inhibition of TNF-α has become a cornerstone of treatment for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The current therapeutic landscape is dominated by monoclonal antibodies and fusion proteins that specifically neutralize TNF-α. However, the exploration of small molecules, such as bisabolane-type sesquiterpenoids, presents a promising avenue for the development of novel oral or topical anti-inflammatory agents.

Bisabolane-type sesquiterpenoids are a class of natural products found in various plants, including those of the Alpinia genus, from which this compound is isolated.[1][2] Several studies have highlighted the anti-inflammatory properties of these compounds, suggesting their potential to modulate key inflammatory pathways, including the inhibition of TNF-α production.[3][4][5][6][7]

Quantitative Comparison of TNF-α Inhibitors

The following tables summarize the available quantitative data for a representative bisabolane-type sesquiterpenoid and established biologic TNF-α inhibitors. It is important to note that the data for the bisabolane (B3257923) sesquiterpenoid is based on the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in macrophage cell lines, which reflects an indirect inhibitory mechanism on the synthesis of TNF-α, whereas the data for the biologic inhibitors typically represents direct binding affinity or neutralization of the TNF-α protein.

Table 1: In Vitro Efficacy of a Representative Bisabolane-Type Sesquiterpenoid

CompoundAssay SystemEndpointResultReference
Curbisabolanone C (from Curcuma longa)LPS-stimulated RAW264.7 macrophagesInhibition of TNF-α productionSignificant reduction in TNF-α levels[7][8]

Note: Specific IC50 values for TNF-α inhibition by Curbisabolanone C were not provided in the cited literature, which indicated a significant reduction.

Table 2: Binding Affinities of Established TNF-α Inhibitors

InhibitorTargetAssayKD (pM)Reference
AdalimumabSoluble TNF-αKinetic Exclusion Assay (KinExA)8.6[9]
Membrane TNF-αKinetic Exclusion Assay (KinExA)7.9[9]
EtanerceptSoluble TNF-αKinetic Exclusion Assay (KinExA)1.2[9]
Membrane TNF-αKinetic Exclusion Assay (KinExA)11.2[9]
InfliximabSoluble TNF-αKinetic Exclusion Assay (KinExA)4.2[9]
Membrane TNF-αKinetic Exclusion Assay (KinExA)7.0[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits RIPK1 RIPK1 TRAF2->RIPK1 activates IKK_complex IKK Complex RIPK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes promotes

Figure 1: Simplified TNF-α signaling pathway via TNFR1 leading to inflammation.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis seed_cells Seed RAW264.7 Macrophages pre_treat Pre-treat with Bisabolane or Benchmark Inhibitor seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate elisa Quantify TNF-α (ELISA) collect_supernatant->elisa western_blot Analyze Signaling Proteins (Western Blot) cell_lysate->western_blot

Figure 2: General experimental workflow for evaluating TNF-α production inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted to evaluate the TNF-α inhibitory potential of this compound and other novel compounds.

Inhibition of LPS-Induced TNF-α Production in RAW264.7 Macrophages

This assay is a common in vitro method to screen for compounds that inhibit the production of TNF-α.

a. Cell Culture and Seeding:

  • Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

b. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce TNF-α production.

  • A vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor) are included.

c. Quantification of TNF-α by ELISA:

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.[10][11][12][13][14]

  • The absorbance is read at 450 nm using a microplate reader.

  • A standard curve is generated using recombinant mouse TNF-α to determine the concentration of TNF-α in the samples.

  • The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

L929 Cell Viability Assay for TNF-α Neutralization

This assay measures the ability of an inhibitor to block the cytotoxic effect of TNF-α on the L929 murine fibroblast cell line.

a. Cell Seeding:

  • L929 cells are seeded in a 96-well plate at a density of 2 x 104 cells/well and incubated overnight.[15]

b. Treatment:

  • Recombinant human TNF-α (e.g., 10 ng/mL) is pre-incubated with serial dilutions of the test inhibitor (e.g., Adalimumab) or the compound of interest for 1-2 hours at 37°C.[15]

  • The TNF-α/inhibitor mixture is then added to the L929 cells, along with actinomycin (B1170597) D (1 µg/mL) to sensitize the cells to TNF-α-induced apoptosis.[15]

c. Viability Assessment:

  • After 18-24 hours of incubation, cell viability is assessed using a reagent such as MTT or a commercially available cell viability assay kit.[16]

  • The absorbance is measured, and the percentage of cell viability is calculated relative to the untreated control.

  • The ability of the inhibitor to neutralize TNF-α's cytotoxic effect is determined by the increase in cell viability compared to cells treated with TNF-α alone.

NF-κB Reporter Gene Assay

This assay measures the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.

a. Cell Transfection:

  • A suitable cell line (e.g., HEK293 or THP-1) is transiently or stably transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene, such as luciferase.[17][18][19][20]

b. Treatment and Stimulation:

  • Transfected cells are seeded in a 96-well plate.

  • Cells are pre-treated with the test compound for 1-2 hours.

  • Subsequently, cells are stimulated with a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[17]

c. Luciferase Activity Measurement:

  • After 6-24 hours of stimulation, a luciferase assay reagent is added to the cells.

  • The luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.

  • The inhibitory effect of the compound is determined by the reduction in luciferase activity compared to the TNF-α-stimulated control.

Conclusion

While direct quantitative data for the TNF-α inhibitory activity of this compound is not yet available in the public domain, the existing research on related bisabolane-type sesquiterpenoids indicates a promising potential for this class of compounds as anti-inflammatory agents. Studies have demonstrated their ability to significantly reduce the production of pro-inflammatory cytokines, including TNF-α, in cellular models of inflammation.

In comparison, established biologic TNF-α inhibitors such as Adalimumab, Etanercept, and Infliximab exhibit high-affinity binding to both soluble and transmembrane forms of TNF-α, leading to its direct neutralization. The inhibitory mechanism of bisabolane sesquiterpenoids appears to be centered on the modulation of intracellular signaling pathways that regulate TNF-α gene expression.

Further research, including direct measurement of the IC50 value of this compound in TNF-α production assays and its evaluation in more complex in vitro and in vivo models of inflammation, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations and for rigorously benchmarking novel small molecule inhibitors against the current standards of care.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Bisabola-2,10-diene-1,9-dione was located. The following guidance is based on general best practices for handling laboratory chemicals with unknown toxicity, particularly those identified as oily substances soluble in organic solvents. Researchers should always conduct a risk assessment before handling any new compound.

I. Overview of this compound

This compound is a sesquiterpenoid, a class of naturally occurring compounds. It is described as an oil and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Property Value
CAS Number 107439-25-8[1][2]
Molecular Formula C15H22O2[1][2]
Molecular Weight 234.33 g/mol [1][2]
Physical Description Oil[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

II. Personal Protective Equipment (PPE)

Given the lack of specific hazard data, a cautious approach is warranted. The following PPE is recommended as a minimum standard when handling this compound and its solutions.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety goggles with side shields or a face shieldMust be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Select gloves based on the solvent being used. Ensure to check the glove manufacturer's chemical resistance guide.[4]
Body Protection Laboratory coatA flame-resistant lab coat is recommended, especially when working with flammable solvents.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIf there is a risk of generating aerosols or vapors, or if working outside a fume hood, a respirator may be necessary.[4][5]
Foot Protection Closed-toe shoesShoes should fully cover the feet.[4]

III. Operational Plan: Handling and Preparation of Solutions

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Step 1 Prepare Solvents Prepare Solvents Work in Fume Hood->Prepare Solvents Step 2 Weigh Compound Weigh Compound Prepare Solvents->Weigh Compound Step 3 Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Step 4 Transfer Solution Transfer Solution Dissolve Compound->Transfer Solution Step 5 Clean Glassware Clean Glassware Transfer Solution->Clean Glassware Step 6 Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Step 7 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 8

Caption: A typical workflow for safely handling this compound.

Protocol for Preparing a Solution:

  • Don appropriate PPE as outlined in the table above.

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Select a compatible solvent. this compound is soluble in solvents like DMSO and acetone.[1]

  • Tare a clean, dry vial on an analytical balance.

  • Carefully transfer the required amount of the oily this compound to the vial using a clean pipette or spatula.

  • Add the desired volume of solvent to the vial.

  • Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

IV. Disposal Plan

All waste materials contaminated with this compound or its solutions must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Compound Dispose of in a designated hazardous chemical waste container.
Contaminated Solvents/Solutions Collect in a sealed, properly labeled hazardous waste container. Do not mix incompatible waste streams.
Contaminated PPE (Gloves, etc.) Place in a designated solid hazardous waste container.
Contaminated Glassware Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.

Waste Disposal Workflow

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal Contaminated Materials Contaminated Materials Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste e.g., solutions Solid Waste Solid Waste Contaminated Materials->Solid Waste e.g., gloves Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container EH&S Pickup EH&S Pickup Labeled Liquid Waste Container->EH&S Pickup Labeled Solid Waste Container->EH&S Pickup

Caption: Segregation and disposal of waste generated from handling the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.